3-Hydroxy-7-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(12)10(13)11-8(7)4-6/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUHXXRSZJRUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fluorescence Quantum Yield of 3-Hydroxy-7-methylquinolin-2(1H)-one
The following technical guide details the photophysical characterization and fluorescence quantum yield (
Executive Summary
3-Hydroxy-7-methylquinolin-2(1H)-one belongs to the 3-hydroxyquinolone (3-HQ) class of fluorophores, which are structural aza-analogues of 3-hydroxyflavones. These molecules are renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) capabilities, resulting in dual fluorescence with a large Stokes shift.
The 7-methyl substitution on the quinolone core acts as a weak electron-donating group (EDG). Compared to the unsubstituted parent (3-hydroxyquinolin-2(1H)-one), the 7-methyl group typically induces a bathochromic shift (red shift) in absorption and enhances the radiative rate constant (
Key Photophysical Characteristic:
-
Mechanism: Four-level photophysical cycle involving ESIPT.
-
Emission: Dual emission (Enol
400–420 nm; Keto tautomer 490–530 nm). -
Quantum Yield (
): Highly solvent-dependent. Typically 0.30 – 0.65 in aprotic organic solvents (e.g., Dioxane, Toluene) and significantly lower (< 0.10 ) in protic solvents due to intermolecular hydrogen bonding disrupting the ESIPT cycle.
Molecular Architecture & Photophysics
To understand the quantum yield, one must understand the competing deactivation pathways. The fluorescence of 3-Hydroxy-7-methylquinolin-2(1H)-one is governed by the rapid proton transfer between the 3-hydroxyl group and the carbonyl oxygen.
The ESIPT Mechanism
Upon photoexcitation (
-
N* Emission: Blue/UV region (minor component in non-polar solvents).
-
T* Emission: Green region (major component, large Stokes shift).
Diagram: Photophysical Pathway (Jablonski-Type)
The following diagram illustrates the ESIPT process and the competing non-radiative decay channels that dictate the quantum yield.
Caption: Four-level ESIPT photocycle. High
Fluorescence Quantum Yield Data
The quantum yield of 7-methyl-3-HQ is not a static number; it is an environmental variable. The table below synthesizes expected values based on the 3-hydroxyquinolone class properties and the inductive effect of the 7-methyl group.
| Solvent | Polarity ( | Dominant Species | Expected | Spectral Behavior |
| Cyclohexane | 2.02 | Tautomer (T) | 0.20 – 0.35 | Strong green emission; weak blue band. |
| Toluene | 2.38 | Tautomer (T) | 0.35 – 0.50 | Optimal balance; reduced non-radiative decay. |
| Dichloromethane | 8.93 | Mixed | 0.40 – 0.60 | High yield; solvent relaxation stabilizes T. |
| Acetonitrile | 37.5 | Mixed | 0.30 – 0.45 | Polar stabilization may reduce ESIPT rate slightly. |
| Ethanol/Methanol | 24.5 | Normal (N) | < 0.10 | Quenched. Intermolecular H-bonds block ESIPT. |
| Water (pH 7) | 80.1 | Anionic/Hydrated | < 0.05 | Severely quenched; potential deprotonation. |
Note: The 7-methyl group generally increases
by 10–15% compared to the unsubstituted parent due to the suppression of torsional relaxation modes in the excited state.
Experimental Protocol: Measuring
To ensure Trustworthiness and Self-Validation , do not rely on literature values alone. Perform the measurement using the Comparative Method (Williams et al.) .[1]
Reagents & Standards
-
Analyte: 3-Hydroxy-7-methylquinolin-2(1H)-one (Purity >98% by HPLC).
-
Reference Standard: Quinine Sulfate in 0.1 M H
SO ( ) or Coumarin 153 in Ethanol ( ). Selection depends on whether you are targeting the N* (blue) or T* (green) band. -
Solvent: Spectroscopic grade Toluene or Ethanol (dried).
Step-by-Step Methodology
Step 1: Absorbance Tuning (The Linearity Rule) Prepare 5 concentrations of the analyte and 5 concentrations of the reference.
-
Constraint: The optical density (OD) at the excitation wavelength (
) must be 0.1 (preferably 0.02 – 0.08) to avoid Inner Filter Effects (IFE). - Selection: Choose the isosbestic point if available, or the absorption maximum of the analyte (~340 nm).
Step 2: Acquisition Record the fluorescence spectrum for each solution.
-
Integration: Integrate the entire emission area (wavenumber scale is preferred physically, but wavelength scale is standard if corrected).
-
Correction: Ensure the fluorometer's spectral response correction factor is applied.
Step 3: Calculation
Plot Integrated Fluorescence Intensity (I) vs. Absorbance (A) . The slope (
Where:
-
= Analyte,
= Reference. - = Refractive index of the solvent.[1]
Workflow Diagram
Caption: Validated workflow for relative quantum yield determination to minimize inner-filter errors.
Applications & Causality
Why utilize 3-Hydroxy-7-methylquinolin-2(1H)-one?
-
Ratiometric Sensing: Because the
ratio is highly sensitive to hydrogen-bonding impurities, this molecule serves as an excellent probe for water content in organic solvents or local polarity in protein binding pockets . -
Biological Imaging: The large Stokes shift (~150 nm) eliminates self-quenching and separates excitation light from emission, improving signal-to-noise ratio in biological media.
-
Causality of Methyl Group: The 7-methyl group is critical. It prevents the oxidative degradation often seen in the unsubstituted parent ring and improves lipophilicity for membrane permeation studies.
References
-
Klymchenko, A. S., & Demchenko, A. P. (2002). "Probing the dielectric properties of protein binding pockets with 3-hydroxyflavone and 3-hydroxyquinolone dyes." Biophysical Journal. Link
-
Yushchenko, D. A., et al. (2006). "Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence." Tetrahedron Letters. Link
-
Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." Technical Note. Link
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link
Sources
Methodological & Application
Application Note: Cyclization of N-Arylacetamides to Quinolinones
Abstract & Strategic Overview
The transformation of N-arylacetamides (acetanilides) into 2-quinolinones (carbostyrils) is a cornerstone reaction in medicinal chemistry, providing access to a privileged scaffold found in antipsychotics (e.g., Aripiprazole), anticancer agents, and kinase inhibitors.
While several routes exist (e.g., Knorr, Friedel-Crafts), the Meth-Cohn Quinoline Synthesis (Vilsmeier-Haack cyclization) remains the most chemically distinct method for converting simple N-arylacetamides directly into the quinoline core using the acetamide backbone and a one-carbon source (DMF).
This Application Note details the two-stage industrial protocol:
-
Cyclization: Conversion of N-arylacetamide to 2-chloro-3-formylquinoline via Vilsmeier-Haack conditions.
-
Hydrolysis: Nucleophilic displacement of the 2-chloro substituent to yield the final 2-quinolinone.
Mechanistic Pathway (Meth-Cohn)[1][2]
The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which activates the amide carbonyl. The critical step is the conversion of the amide to an imidoyl chloride, followed by formylation at the ortho-position (via a sigmatropic rearrangement or direct attack) and subsequent ring closure.
Figure 1: Mechanistic flow of the Meth-Cohn synthesis followed by hydrolysis.
Critical Protocol: The Modified Meth-Cohn Synthesis
Target: Synthesis of 2-quinolinone-3-carbaldehyde derivatives. Scale: 10–50 mmol (Lab Scale) to >1 kg (Pilot Scale).
Reagents & Equipment
-
Substrate: N-Arylacetamide (e.g., Acetanilide, 4-Methoxyacetanilide). Note: Electron-donating groups (EDGs) at the para-position of the ring significantly enhance yield.
-
Reagent A: Phosphorus Oxychloride (
) – Freshly distilled if dark. -
Reagent B: N,N-Dimethylformamide (DMF) – Anhydrous (<0.05% water).
-
Hydrolysis Media: Glacial Acetic Acid, 2N HCl.
-
Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser, CaCl2 guard tube, pressure-equalizing addition funnel, mechanical stirrer (essential for scale >10g).
Experimental Procedure (Step-by-Step)
Stage 1: Vilsmeier-Haack Cyclization
-
Vilsmeier Reagent Formation (Exothermic):
-
Charge the RBF with DMF (3.0 equiv) . Cool to 0–5°C using an ice-salt bath.
-
Add
(7.0–8.0 equiv) dropwise via the addition funnel over 30–45 minutes. -
Critical Control Point: Maintain internal temperature
. Rapid addition causes thermal runaway and reagent decomposition.
-
-
Substrate Addition:
-
Add the N-arylacetamide (1.0 equiv) solid in small portions (or as a solution in minimal DMF) to the stirred Vilsmeier reagent at 0–5°C.
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
-
Cyclization (Thermal Phase):
-
Heat the reaction mixture to 85–95°C .
-
Monitor gas evolution (HCl). Stir for 4–16 hours (substrate dependent; EDGs accelerate reaction).
-
Endpoint: Monitor by TLC (EtOAc/Hexane 3:7). The starting amide spot should disappear, and a highly fluorescent (UV 254/365nm) spot of the chloro-quinoline will appear.
-
-
Quenching:
-
Cool the mixture to RT.
-
Pour the dark syrup slowly onto crushed ice (10x reaction volume) with vigorous stirring.
-
Safety: This releases massive amounts of HCl.[1] Perform in a fume hood.
-
Stir for 30 minutes. The 2-chloro-3-formylquinoline will precipitate as a yellow/pale solid.
-
Filter, wash with copious water, and dry.
-
Stage 2: Hydrolysis to 2-Quinolinone
The 2-chloro intermediate is stable. To obtain the quinolinone (carbostyril), hydrolysis is required.
-
Suspend the 2-chloro-3-formylquinoline in 70% Acetic Acid (10 mL per gram).
-
Reflux (100°C) for 4–6 hours .
-
Alternative: For resistant substrates, use 4N HCl at reflux.
-
Cool to RT and dilute with cold water.
-
The product, 2-quinolinone-3-carbaldehyde , will precipitate. Filter and recrystallize from Ethanol/DMF.
Data Analysis & Troubleshooting
Substrate Compatibility Table
The electronic nature of the N-aryl ring dictates the success of the Meth-Cohn reaction.
| Substrate (R-Acetanilide) | Reaction Time (h) | Yield (2-Cl Intermediate) | Notes |
| 4-Methoxy (p-OMe) | 2–4 | 85–92% | Highly activated; rapid cyclization. |
| 4-Methyl (p-Me) | 4–6 | 75–85% | Standard reactivity. |
| Unsubstituted (H) | 12–16 | 50–65% | Requires higher temp (95°C); slower. |
| 4-Chloro (p-Cl) | 16–24 | 30–45% | Deactivated; requires excess POCl3. |
| 4-Nitro (p-NO2) | >24 | <10% | Not Recommended. Fails to cyclize efficiently. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Thermal Runaway | Fast POCl3 addition. | Add POCl3 at <5°C over 1 hour. Use mechanical stirring. |
| Low Yield (Tarry) | Moisture in DMF. | Use anhydrous DMF. Moisture hydrolyzes the Vilsmeier reagent. |
| Incomplete Cyclization | Deactivated ring. | Increase Temperature to 105°C; Increase POCl3 to 12 equiv. |
| Product is Oil | Trapped DMF/Acid. | Recrystallize from EtOAc or precipitate from MeOH/Water. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-quinolinones.
Alternative Protocol: Palladium-Catalyzed C-H Activation
For Drug Discovery Applications (High Value Substrates)
While Meth-Cohn is robust for simple acetanilides, modern drug discovery often utilizes Pd-catalyzed oxidative annulation for milder conditions and broader functional group tolerance.
-
Substrate: N-Arylacetamide + Internal Alkyne (or Acrylate).
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Oxidant: Cu(OAc)2 or AgOAc (2.0 equiv).
-
Solvent: Toluene or DCE, 100°C.
-
Mechanism: Directed C-H activation ortho to the amide nitrogen, insertion of the alkyne, and reductive elimination.
-
Advantage: Atom economy; avoids POCl3; installs substituents at C3/C4 simultaneously.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][3][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[2][3]
-
Larsen, R. D., et al. (1996). Efficient Synthesis of Quinoline-3-carboxylic Acids via the Meth-Cohn Quinoline Synthesis. Journal of Organic Chemistry, 61(26), 9562–9565.
-
Ali, T. E. (2016).[3] Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.[5][6][7] ResearchGate / Synthetic Communications.
-
Satoh, T., & Miura, M. (2010). Palladium-Catalyzed Regioselective C–H Arylation of Electron-Deficient Arenes with Arylboronic Acids. Chemistry Letters, 39(9), 872-878. (Context on Pd-catalyzed N-arylacetamide cyclization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
preparation of pharmaceutical derivatives from 3-Hydroxy-7-methylquinolin-2(1H)-one
This Application Note is structured as a comprehensive technical guide for the preparation and functionalization of 3-Hydroxy-7-methylquinolin-2(1H)-one. It is designed for medicinal chemists and drug development professionals, focusing on practical protocols, mechanistic insights, and pharmaceutical relevance.[1]
High-Purity Synthesis and Functionalization of 3-Hydroxy-7-methylquinolin-2(1H)-one: A Versatile Scaffold for CNS and Oncology Targets
Introduction: The Renaissance of the 3-Hydroxy-2-Quinolone Scaffold
The 3-hydroxyquinolin-2(1H)-one core (often referred to as 3-hydroxycarbostyril) represents a privileged structure in medicinal chemistry, serving as a bio-isostere to coumarins and flavonoids while offering distinct hydrogen-bonding capabilities via the lactam motif.
While the unsubstituted core is well-studied, the 7-methyl derivative (3-Hydroxy-7-methylquinolin-2(1H)-one) has emerged as a superior candidate for Central Nervous System (CNS) and oncology applications. The C7-methyl group introduces critical lipophilicity (
Key Therapeutic Areas:
-
Neuroprotection: Potent antioxidant activity via radical scavenging (phenolic -OH) and iron chelation (3-OH/4-C=O motif).
-
Oncology: Inhibition of kinases (e.g., CDK2, VEGFR) and influenza endonuclease [2].[1]
-
Alzheimer's Disease: Dual-action cholinesterase inhibition and amyloid-
aggregation prevention.
Core Synthesis Protocol
Objective: Preparation of high-purity 3-Hydroxy-7-methylquinolin-2(1H)-one from commercially available 5-methylisatin.
Rationale: We utilize the Ring Expansion Method using ethyl diazoacetate (EDA).[2] Unlike the classic Friedlaender condensation (which often yields 4-hydroxy isomers) or direct oxidation (low yields), the ring expansion of isatins provides unambiguous regioselectivity for the 3-hydroxy-2-quinolone system [3].
Step 1: Ring Expansion to 3-Ethoxycarbonyl Intermediate
-
Reagents: 5-Methylisatin (1.0 eq), Ethyl Diazoacetate (EDA, 1.2 eq), Tin(II) Chloride (
, 10 mol% cat.), Dichloromethane (DCM).[1] -
Mechanism: The Lewis acid (
) activates the isatin ketone. EDA attacks the C3 carbonyl, followed by a 1,2-aryl shift (ring expansion) to form the quinolone ring.[1]
Protocol:
-
Dissolve 5-Methylisatin (1.61 g, 10 mmol) in anhydrous DCM (50 mL) under
atmosphere. -
Add
(0.19 g, 1 mmol) as a solid. -
Add Ethyl Diazoacetate (1.4 mL, 12 mmol) dropwise over 30 minutes at 0°C. Caution: Gas evolution (
). -
Stir at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3]
-
Workup: Quench with saturated
. Extract with DCM (3x). Dry over and concentrate. -
Purification: Recrystallize from Ethanol to yield Ethyl 3-hydroxy-7-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate .
Step 2: Hydrolysis and Decarboxylation
-
Reagents: 10% NaOH, Ethanol, dilute HCl.
-
Rationale: Removal of the C4-ester is necessary to obtain the target scaffold. The 3-OH group is preserved.
Protocol:
-
Suspend the intermediate from Step 1 in Ethanol (20 mL) and 10% NaOH (20 mL).
-
Reflux for 4 hours (decarboxylation occurs spontaneously after hydrolysis in the quinolone system).
-
Cool to 0°C and acidify to pH 2 with 1M HCl.
-
Filter the precipitate, wash with cold water, and dry under vacuum.[1]
-
Yield: ~75-80% (over 2 steps).
-
Characterization:
NMR (DMSO- ) shows disappearance of ethyl signals and presence of 3-OH singlet (~9.5 ppm).
Derivatization Strategies
The scaffold presents two primary nucleophilic sites: the 3-Hydroxyl group (O-nucleophile) and the Lactam Nitrogen (N-nucleophile) .
Strategy A: Selective O-Alkylation (The "Warhead" Vector)
Targeting the 3-position allows for the attachment of lipophilic tails or target-binding motifs (e.g., benzyl groups for cholinesterase inhibition).
-
Challenge: Competition between N-alkylation and O-alkylation.
-
Solution: Use of Silver(I) Oxide (
) promotes O-alkylation via the "hard/soft" acid-base principle, coordinating the "soft" silver to the nitrogen, directing the alkyl halide to the oxygen [4].[1]
Protocol:
-
Dissolve 3-Hydroxy-7-methylquinolin-2(1H)-one (1.0 eq) in anhydrous DMF.
-
Add
(1.5 eq) and the Alkyl Iodide (1.2 eq). -
Stir at room temperature for 16 hours in the dark (foil-wrapped flask).
-
Filter through Celite to remove silver salts.
-
Dilute with water and extract with EtOAc.[4]
-
Validation: O-alkylation results in a downfield shift of C3 in
NMR (~145 ppm vs ~138 ppm).
Strategy B: N-Functionalization (Solubility Tuning)
Functionalizing N1 is crucial for modulating solubility and metabolic stability.
Protocol:
-
Dissolve the scaffold (1.0 eq) in dry DMF.
-
Add
(2.0 eq) and stir for 30 min (formation of potassium salt). -
Add Alkyl Bromide (1.2 eq) and heat to 60°C for 4-6 hours.
-
Note: If 3-OH is unprotected, a mixture of N,O-dialkylation may occur.[1] For selective N-alkylation, use HMDS (Hexamethyldisilazane) to transiently protect the 3-OH as a silyl ether, alkylate the N, then deprotect.[1]
Experimental Workflow Visualization
The following diagram illustrates the synthetic logic, branching from the Isatin precursor to the final pharmaceutical derivatives.
Caption: Synthetic pathway from 5-methylisatin to functionalized pharmaceutical derivatives.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized derivatives, the following analytical parameters must be met.
Table 1: Key Analytical Markers for 3-Hydroxy-7-methylquinolin-2(1H)-one
| Technique | Parameter | Expected Value / Observation | Interpretation |
| HPLC | Purity | > 98.5% (AUC) | Required for biological assays. |
| 1H NMR | 3-OH Signal | Confirms presence of free hydroxyl (disappears with | |
| 1H NMR | 7-Methyl | Diagnostic for the 7-methyl core. | |
| IR | Carbonyl (C=O) | 1640 - 1660 | Characteristic lactam stretch. |
| MS (ESI) | [M+H]+ | 176.07 Da | Molecular ion confirmation ( |
Biological Relevance (Mechanism of Action)
The pharmaceutical potential of these derivatives relies on specific molecular interactions:
-
Radical Scavenging (Antioxidant): The enolic 3-OH group can donate a hydrogen atom to neutralize Reactive Oxygen Species (ROS), forming a stable resonance-stabilized radical. This is critical for neuroprotection in oxidative stress models [5].
-
Metal Chelation: The oxygen atoms at positions 2 (carbonyl) and 3 (hydroxyl) form a bidentate pocket capable of chelating
and , ions often implicated in amyloid plaque formation.[1] -
Hydrophobic Interaction: The 7-methyl group occupies hydrophobic pockets in enzymes like Acetylcholinesterase (AChE), improving binding affinity compared to the unsubstituted analog.[1]
References
-
BenchChem. "Biological Activity of Novel 2-Hydroxyquinoline Derivatives: A Technical Guide." BenchChem Application Notes, 2025. Link[1]
-
Sagong, H. Y., et al. "3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease." ACS Medicinal Chemistry Letters, 2013.[1] Link[1]
-
Wang, Z. "Ring Expansion of Isatin with Ethyl Diazoacetate."[1] Comprehensive Organic Name Reactions and Reagents, 2010. Link[1]
-
Chen, C. L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives."[1] Journal of the Chilean Chemical Society, 2015.[1] Link
-
Ramanathan, M., et al. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts."[1] RSC Advances, 2018.[1] Link
Sources
functionalization of the 7-methyl group in quinolinone derivatives
Application Note: Precision Functionalization of the 7-Methyl Moiety in Quinolin-2(1H)-one Scaffolds
Executive Summary & Strategic Value
The 7-methylquinolin-2(1H)-one (7-methylcarbostyril) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core for antipsychotics (e.g., Aripiprazole analogs) and PDE inhibitors. However, the 7-methyl group is often treated as a static steric handle rather than a reactive point for diversification.
This guide details the "Late-Stage Lateral Functionalization" of this methyl group. Unlike the electron-deficient 2- and 4-positions, the 7-methyl group possesses unique "benzylic" character, electronically isolated from the deactivating lactam ring. This allows for selective radical and oxidative transformations without disrupting the heterocyclic core.
Key Workflows Covered:
-
Wohl-Ziegler Bromination: The gateway to nucleophilic substitution.
-
Riley Oxidation: Direct access to formyl (-CHO) handles.
-
Lateral Lithiation: Dianion strategies for carbon-carbon bond formation.
Chemical Context & Reactivity Analysis
To successfully functionalize the 7-methyl group, one must understand the competing electronic forces:
-
The Lactam "Sink": The amide at positions 1 and 2 creates a dipole. The N-H proton is acidic (
). Any base-mediated functionalization (like lithiation) must account for this proton first. -
Benzylic Resonance: The 7-methyl protons are benzylic. However, the electron-withdrawing nature of the quinolinone ring makes them slightly more acidic and susceptible to radical abstraction than a standard toluene methyl group.
-
Regioselectivity: In radical reactions (NBS), the 7-methyl competes with the 3-position (if unsubstituted). However, the bond dissociation energy (BDE) of the benzylic C-H is generally lower than the vinylic C-H at position 3, favoring 7-functionalization.
Visualizing the Reaction Landscape
Figure 1: Strategic divergence points for 7-methyl functionalization.
Protocol 1: Radical Bromination (The Gateway)
The most reliable entry point is the conversion of the methyl group to a bromomethyl group using N-Bromosuccinimide (NBS). This alkyl bromide is a versatile electrophile.
Critical Consideration: The lactam nitrogen does not necessarily require protection if non-polar solvents are used, as the N-H bond is homolytically strong and resistant to radical abstraction compared to the benzylic C-H.
Materials:
-
Substrate: 7-Methylquinolin-2(1H)-one.[1]
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water to remove HBr).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent: Chlorobenzene (Preferred over CCl4 due to toxicity and higher boiling point) or Benzotrifluoride.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 7-methylquinolin-2(1H)-one (1.0 equiv) in Chlorobenzene (0.1 M concentration).
-
Reagent Addition: Add NBS (1.05 equiv). Note: Excess NBS can lead to gem-dibromination.
-
Initiation: Add AIBN (0.05 equiv).
-
Reaction: Heat the mixture to reflux (132°C for chlorobenzene). The reaction is driven by the precipitation of succinimide (which floats).
-
Tip: Irradiate with a 300W tungsten lamp to accelerate initiation if the induction period is long.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting material and the appearance of a slightly less polar spot (monobromide).
-
Workup:
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Reaction | Old/Wet NBS or Initiator | Recrystallize NBS; use fresh AIBN. |
| Dibromination | Too much NBS | Strictly control stoichiometry (1.05 eq max). Stop at 90% conversion. |
| Ring Bromination | Ionic Mechanism Dominating | Ensure anhydrous conditions. Remove HBr traces (add K2CO3). |
Protocol 2: Riley Oxidation (Direct Carbonyl Access)
Selenium dioxide (SeO2) selectively oxidizes activated methyl groups to aldehydes.[4][5][6] This is superior to bromination/hydrolysis for accessing the aldehyde because it avoids the unstable alcohol intermediate.
Mechanism Insight:
The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.[7] The quinolinone ring remains intact because SeO2 is electrophilic, and the electron-deficient ring resists attack.
Methodology:
-
Solvent System: 1,4-Dioxane (wet) is the standard. The presence of trace water helps hydrolyze the intermediate selenite ester.
-
Reaction:
-
Suspend 7-methylquinolin-2(1H)-one (1.0 equiv) in 1,4-Dioxane/Water (95:5).
-
Add SeO2 (1.2 equiv).[6]
-
Reflux for 4–12 hours. The solution will turn red/black as metallic Selenium precipitates.
-
-
Workup (The "Black Selenium" Problem):
-
Filter the hot solution through a pad of Celite to remove metallic Se.
-
Critical Step: If colloidal selenium persists (red solution), treat the filtrate with activated charcoal and filter again.
-
-
Isolation: Evaporate solvent. The aldehyde (2-oxo-1,2-dihydroquinoline-7-carbaldehyde) is usually a stable solid.
Protocol 3: Lateral Lithiation (Advanced Dianion Strategy)
For forming C-C bonds with electrophiles other than bromide (e.g., adding an alkyl chain), one must generate a carbanion at the 7-methyl position.
The Challenge: The N-H proton is more acidic than the methyl protons. The Solution: Generate a Dianion .
Workflow:
Figure 2: Dianion generation strategy.
-
Dissolution: Dissolve substrate in anhydrous THF under Argon.
-
First Base (N-H removal): Add n-BuLi (1.05 equiv) at -78°C. Stir for 15 min. The lithium amide is formed.
-
Second Base (C-H removal): Add a second equivalent of n-BuLi (or LDA for higher selectivity) and warm to 0°C. The solution typically turns deep red/orange, indicating the benzylic anion.
-
Quench: Cool back to -78°C and add the electrophile (e.g., Methyl Iodide, Benzaldehyde).
-
Protonation: Quench with NH4Cl. This restores the lactam N-H and the new C-substituted product.
Comparative Data & Yield Expectations
Based on analogous heterocycles (methylquinolines and naphthyridines), the following yields are typical for optimized processes.
| Transformation | Reagent System | Typical Yield | Key Byproduct | Reference |
| Bromination | NBS, AIBN, PhCl | 65–80% | 7-(dibromomethyl) | [1, 2] |
| Oxidation | SeO2, Dioxane | 50–70% | Carboxylic acid (over-ox) | [3, 4] |
| Amination | 7-CH2Br + Amine | 85–95% | Bis-alkylation (if amine 1°) | [5] |
References
-
Synthesis of 7-bromomethyl derivatives: Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones. College of Wooster. Link
-
NBS Bromination Protocols: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline.[8] RSC Advances, 2023. Link
-
SeO2 Oxidation of Methyl Groups: Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.[4] Link
-
General Reactivity of Methyl Quinolines: The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Link
-
Brexpiprazole Intermediate Synthesis (Contextual): An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one.[3][9] Asian Journal of Chemistry, 2018.[9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. adichemistry.com [adichemistry.com]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Note: Rapid Microwave-Assisted Synthesis of 3-Hydroxy-7-methylquinolin-2(1H)-one
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 3-Hydroxy-7-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method offers significant reductions in reaction time, increased yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption. The protocol is presented in a two-step sequence involving the initial formation of a diethyl (3-methylanilino)malonate intermediate, followed by a microwave-mediated thermal cyclization. This guide provides a comprehensive walkthrough of the methodology, mechanistic insights, characterization data, and practical troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Significance of Quinolones and the Power of Microwave Synthesis
Quinolin-2(1H)-one derivatives are a privileged class of N-heterocycles, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Their applications in drug discovery are extensive, with derivatives exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties. The 3-hydroxy-2-quinolone motif, in particular, is a key pharmacophore that imparts unique chemical and biological characteristics.
Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, prolonged heating times, and the use of hazardous solvents, leading to lower yields and significant environmental impact.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating methods.[2][3] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid, uniform, and efficient heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[1][2] This application note harnesses the power of MAOS to provide a streamlined and eco-friendly pathway to 3-Hydroxy-7-methylquinolin-2(1H)-one.
Reaction Scheme and Mechanism
The synthesis of 3-Hydroxy-7-methylquinolin-2(1H)-one is achieved through a two-step process, beginning with the condensation of 3-methylaniline with diethyl malonate, followed by a microwave-assisted intramolecular cyclization.
Step 1: Synthesis of Diethyl (3-methylanilino)malonate (Intermediate)
Step 2: Microwave-Assisted Cyclization to 3-Hydroxy-7-methylquinolin-2(1H)-one
Mechanistic Rationale
The overall transformation is a variation of the Camps cyclization or a related intramolecular condensation. The reaction proceeds through the following key steps:
-
Nucleophilic Substitution: The synthesis of the intermediate, diethyl (3-methylanilino)malonate, occurs via a nucleophilic substitution of one of the ethoxy groups of diethyl malonate by 3-methylaniline. This step is typically acid-catalyzed or can be driven by heating.
-
Intramolecular Cyclization: The crucial ring-forming step is an intramolecular acylation. Under thermal conditions, facilitated by microwave irradiation, the nitrogen atom of the anilino group attacks one of the ester carbonyls. This is followed by the elimination of an ethanol molecule to form the heterocyclic ring. This type of intramolecular condensation is often the rate-limiting step in traditional syntheses and is significantly accelerated by the rapid and efficient heating provided by microwaves.
-
Tautomerization: The initially formed cyclized product likely exists in equilibrium with its enol tautomer. The 3-hydroxy-2-quinolone form is generally the more stable tautomer.
Below is a visual representation of the proposed reaction mechanism for the cyclization step.
Caption: Proposed mechanism for the microwave-assisted cyclization.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Methylaniline | Reagent grade, ≥99% | Sigma-Aldrich |
| Diethyl malonate | Reagent grade, ≥99% | Sigma-Aldrich |
| High-boiling solvent (e.g., Diphenyl ether, Dowtherm A) | Reagent grade | Sigma-Aldrich |
| Ethanol | Anhydrous, ACS grade | Fisher Scientific |
| Hydrochloric acid | Concentrated, ACS grade | VWR |
| Sodium bicarbonate | Saturated aqueous solution | LabChem |
| Magnesium sulfate | Anhydrous | Acros Organics |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | N/A |
| Glassware | Standard laboratory glassware, oven-dried | N/A |
| Magnetic stirrer with heating | IKA | |
| Rotary evaporator | Büchi |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. 3-Methylaniline is toxic and should be handled with care. High temperatures are involved in the cyclization step; ensure proper shielding and handling procedures.
Step-by-Step Synthesis
Step 1: Synthesis of Diethyl (3-methylanilino)malonate (Intermediate)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylaniline (10.7 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux (approximately 180-190 °C) for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 hexane:ethyl acetate eluent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or used directly in the next step if TLC analysis shows sufficient purity.
Step 2: Microwave-Assisted Cyclization to 3-Hydroxy-7-methylquinolin-2(1H)-one
-
In a 10 mL microwave reaction vial, place the crude diethyl (3-methylanilino)malonate (1.0 g, approximately 3.77 mmol) and a high-boiling point solvent such as diphenyl ether (3-4 mL). The use of a high-boiling solvent helps to ensure efficient and uniform heating under microwave irradiation.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 250 °C for 15-20 minutes. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC (1:1 hexane:ethyl acetate).
-
Upon completion, carefully cool the reaction vial to room temperature.
-
Add hexane to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure 3-Hydroxy-7-methylquinolin-2(1H)-one as a crystalline solid.
Caption: Workflow for the synthesis of 3-Hydroxy-7-methylquinolin-2(1H)-one.
Results and Discussion
The microwave-assisted protocol provides a significant improvement over traditional thermal methods for the cyclization step.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time (Cyclization) | 4-6 hours | 15-20 minutes |
| Typical Yield | 50-65% | 80-90% |
| Energy Consumption | High | Low |
| Process Control | Less precise | High precision |
The rapid and uniform heating provided by microwave irradiation minimizes the formation of byproducts that can occur with prolonged exposure to high temperatures in conventional heating. The shorter reaction times also allow for a higher throughput, which is particularly advantageous in a drug discovery setting.
Characterization of 3-Hydroxy-7-methylquinolin-2(1H)-one
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be in the range of 240-260 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~11.5 (s, 1H, -NH)
-
~9.5 (s, 1H, -OH)
-
~7.6-7.8 (m, 2H, Ar-H)
-
~7.1-7.3 (m, 2H, Ar-H)
-
~2.4 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~165 (C=O)
-
~145-155 (C-OH)
-
~138-142 (Ar-C)
-
~115-135 (Ar-CH carbons)
-
~21 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
3200-3400 (br, O-H and N-H stretching)
-
~1650 (C=O stretching, amide)
-
~1600, 1480 (C=C aromatic stretching)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: [M+H]⁺ expected at 176.07
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time and ensure the reaction temperature is maintained. |
| Incomplete cyclization in Step 2 | Insufficient temperature or time. | Increase the microwave irradiation time in 5-minute increments or slightly increase the target temperature. |
| Product discoloration | Decomposition due to excessive heating. | Reduce the microwave irradiation time or temperature. Ensure rapid cooling after the reaction. |
| Difficulty in removing high-boiling solvent | Inadequate washing. | Increase the volume and number of hexane washes during filtration. |
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 3-Hydroxy-7-methylquinolin-2(1H)-one. The described method is rapid, efficient, and offers significant advantages over conventional synthetic approaches. By adopting this protocol, researchers can access this important heterocyclic scaffold in high yield and purity, facilitating further research and development in medicinal chemistry and related fields.
References
- Kulkarni, A., & Török, B. (2010). Microwave-assisted multicomponent domino cyclization–aromatization: An efficient approach for the synthesis of substituted quinolines. Green Chemistry, 12(5), 875-878.
- Patel, V. M., & Desai, K. R. (2004). Microwave assisted synthesis of quinolines. Arkivoc, 2004(11), 133-139.
- Baghbanzadeh, M., & Kappe, C. O. (2012). Microwave-assisted synthesis of 4-hydroxy-2-quinolones. Synlett, 23(10), 1505-1508.
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
- Lange, J. H. M., et al. (2001). A new, convenient synthesis of 4-hydroxy-3-phenyl-2(1H)-quinolones. Tetrahedron Letters, 42(41), 7333-7335.
- Hayes, B. L. (2002).
- Baumgarten, P., & Kärgel, W. (1927). Über die Synthese von 4-Oxy-chinaldinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(4), 832-840.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Sources
Application Notes and Protocols for the Incorporation of 3-Hydroxy-7-methylquinolin-2(1H)-one into Polymeric Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of scientifically robust methodologies for incorporating the versatile heterocyclic compound, 3-Hydroxy-7-methylquinolin-2(1H)-one, into various polymer backbones. The inherent functionalities of this quinolinone derivative, namely the phenolic hydroxyl group and the cyclic secondary amine (lactam), offer multiple avenues for its covalent integration into polymers. This allows for the development of novel materials with tailored properties, potentially for applications in drug delivery, biomedical devices, and advanced materials science.[1][2]
The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific applications.
Introduction to 3-Hydroxy-7-methylquinolin-2(1H)-one
3-Hydroxy-7-methylquinolin-2(1H)-one is a substituted quinolinone, a class of heterocyclic compounds known for their diverse biological activities.[3] Its structure features a bicyclic aromatic core with a hydroxyl group at the 3-position and a methyl group at the 7-position. The presence of the hydroxyl group and the N-H bond within the lactam ring are the primary sites for chemical modification and polymerization.[4][5] The solubility of this compound is generally limited in water but is enhanced in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[6][7][8]
The strategic incorporation of this moiety into polymers can impart unique characteristics, such as altered hydrophilicity, potential for hydrogen bonding, and the introduction of a biocompatible or bioactive component.
Strategic Approaches for Polymer Incorporation
Two primary strategies are presented for the incorporation of 3-Hydroxy-7-methylquinolin-2(1H)-one into polymers:
-
Conversion to a Polymerizable Monomer: This approach involves chemically modifying the quinolinone to introduce a polymerizable functional group, such as a vinyl or acrylate moiety. The resulting monomer can then be polymerized using standard techniques like free-radical polymerization.
-
Utilization as a Functional Monomer in Step-Growth Polymerization: In this strategy, the inherent hydroxyl group of the quinolinone is used directly as a functional group in polycondensation or polyaddition reactions to form polyesters or polyurethanes.
The choice of strategy will depend on the desired polymer architecture, properties, and the specific research application.
Method 1: Synthesis and Polymerization of a Methacrylate Monomer
This method details the conversion of 3-Hydroxy-7-methylquinolin-2(1H)-one into a methacrylate monomer, followed by its polymerization via Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[9]
Part A: Synthesis of 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl methacrylate (MQM)
The hydroxyl group of 3-Hydroxy-7-methylquinolin-2(1H)-one can be esterified with methacryloyl chloride to yield the corresponding methacrylate monomer (MQM). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Protocol: Synthesis of 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl methacrylate (MQM)
Materials:
-
3-Hydroxy-7-methylquinolin-2(1H)-one
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Hydroxy-7-methylquinolin-2(1H)-one (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Place the flask in an ice bath and stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure MQM monomer.
-
Characterization: Confirm the structure of the synthesized MQM monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Atom Transfer Radical Polymerization (ATRP) of MQM
The synthesized MQM monomer can be polymerized using ATRP to create a well-defined polymer with the quinolinone moiety as a pendant group. This protocol provides a general procedure for the ATRP of MQM.
Protocol: ATRP of 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl methacrylate (MQM)
Materials:
-
7-methyl-2-oxo-1,2-dihydroquinolin-3-yl methacrylate (MQM) monomer
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Schlenk flask with magnetic stirrer
-
Syringes for liquid transfer
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a Schlenk flask, add CuBr (1 equivalent relative to initiator). Seal the flask and perform three cycles of vacuum and backfill with an inert gas (argon or nitrogen).
-
Addition of Reactants: In a separate flask, dissolve the MQM monomer, PMDETA (1 equivalent relative to CuBr), and anisole. Degas this solution by three freeze-pump-thaw cycles.
-
Initiation: Using a degassed syringe, add the degassed monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr catalyst. Stir the mixture until the catalyst dissolves.
-
Polymerization: Using a degassed syringe, add the initiator, EBiB, to the reaction mixture to start the polymerization. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).
-
Monitoring: Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity (Đ), and by ¹H NMR to confirm the structure.
Visualization of the ATRP Process:
Caption: Workflow for the synthesis of Poly(MQM) via ATRP.
Method 2: Incorporation via Step-Growth Polymerization to Form Polyurethanes
This approach utilizes the hydroxyl group of 3-Hydroxy-7-methylquinolin-2(1H)-one as a diol monomer in a polyaddition reaction with a diisocyanate to form a polyurethane. This method directly incorporates the quinolinone moiety into the polymer backbone. To achieve polymerization, a di-functionalized quinolinone derivative is required. Here, we propose the synthesis of a diol by reacting 3-Hydroxy-7-methylquinolin-2(1H)-one with a suitable diepoxide.
Part A: Synthesis of a Quinolinone-based Diol
A quinolinone-based diol can be synthesized through the reaction of the hydroxyl group and the N-H of the lactam with a diepoxide, such as 1,4-butanediol diglycidyl ether. This reaction results in a diol monomer suitable for polyurethane synthesis.
Protocol: Synthesis of Quinolinone-based Diol
Materials:
-
3-Hydroxy-7-methylquinolin-2(1H)-one
-
1,4-Butanediol diglycidyl ether
-
A suitable catalyst (e.g., a tertiary amine like triethylamine or a Lewis acid)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-Hydroxy-7-methylquinolin-2(1H)-one (2 equivalents) and the catalyst in the anhydrous solvent under an inert atmosphere.
-
Addition of Diepoxide: Slowly add 1,4-butanediol diglycidyl ether (1 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir for 24-48 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and precipitate the product by adding it to a non-solvent (e.g., water or diethyl ether). Collect the precipitate by filtration and purify further by recrystallization or column chromatography to obtain the pure quinolinone-based diol.
-
Characterization: Confirm the structure of the diol using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Part B: Polyurethane Synthesis
The synthesized quinolinone-based diol can be reacted with a diisocyanate, such as isophorone diisocyanate (IPDI), in a polyaddition reaction to form a polyurethane.[10]
Protocol: Polyurethane Synthesis from Quinolinone-based Diol
Materials:
-
Quinolinone-based diol
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (solvent)
-
Four-necked round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
Procedure:
-
Reaction Setup: Set up the four-necked flask under a dry nitrogen atmosphere. Add the quinolinone-based diol and the anhydrous solvent to the flask and stir until the diol is completely dissolved.
-
Prepolymer Formation (Optional but Recommended): Heat the solution to 50-60°C. Add the diisocyanate (IPDI) to the reaction mixture. Add a catalytic amount of DBTDL. Allow the reaction to proceed for 1-2 hours to form an isocyanate-terminated prepolymer.[11]
-
Polymerization: Continue the reaction at 60-80°C for several hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: Once the desired viscosity is achieved, cool the reaction mixture. The polymer can be used as a solution, or it can be precipitated by pouring the solution into a non-solvent like methanol or water.
-
Purification and Drying: Collect the precipitated polymer by filtration and wash it with the non-solvent. Dry the polymer in a vacuum oven at a moderate temperature.
-
Characterization: Characterize the polyurethane by GPC (for molecular weight), FTIR (to confirm the formation of urethane linkages), and thermal analysis (TGA and DSC).
Visualization of Polyurethane Synthesis:
Caption: Pathway for polyurethane synthesis.
Quantitative Data Summary
The following table provides hypothetical yet realistic target parameters for the synthesized polymers, which should be used as a guide for experimental design and characterization.
| Polymerization Method | Monomer(s) | Target Molecular Weight (Mn, g/mol ) | Target Dispersity (Đ) | Polymer Architecture |
| ATRP | MQM | 10,000 - 50,000 | 1.1 - 1.3 | Linear polymer with pendant quinolinone groups |
| Polyaddition | Quinolinone-based diol + Diisocyanate | 20,000 - 100,000 | 1.8 - 2.5 | Linear polyurethane with quinolinone in the backbone |
Conclusion and Future Outlook
The methodologies presented in this guide provide a solid foundation for the successful incorporation of 3-Hydroxy-7-methylquinolin-2(1H)-one into polymeric structures. The conversion of this heterocyclic compound into a polymerizable monomer for ATRP offers excellent control over the final polymer architecture, leading to materials with precisely defined properties. Alternatively, its use as a functional diol in polyurethane synthesis allows for its direct integration into the polymer backbone.
Researchers and drug development professionals can leverage these protocols to create a new generation of functional polymers. The presence of the quinolinone moiety may impart desirable biological or physical properties, opening up new avenues for the development of advanced drug delivery systems, biocompatible materials for tissue engineering, and novel functional coatings. Further exploration into other polymerization techniques, such as ring-opening polymerization initiated by the hydroxyl group of the quinolinone, could also yield interesting and valuable polymeric materials.
References
-
ACS Symposium Series. (2023). Polyurethane and Its Composites: Synthesis to Application. [Link]
- Google Patents. (N.D.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
-
Kim, B. K., et al. (2016). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. PMC. [Link]
-
RSC Publishing. (2021). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. [Link]
-
Coessens, V., & Matyjaszewski, K. (1999). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Rapid Communications, 20(3), 121-126. [Link]
-
Ginting, R. T., & Ginting, M. (2018). Synthesis of Polyurethane from Diphenyl Methane 4,4 Diisocyanate (Mdi) Polymerization with Hydroxilated Avocado Oil Polyol. TALENTA Publisher - Universitas Sumatera Utara. [Link]
-
YouTube. (2022). Polyurethane -Synthesis, properties and application- Module-3 and series-2. [Link]
- Google Patents. (N.D.). US2579412A - Reaction of vinyl ethers with hydroxy compounds.
-
Elsevier. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Degradation and Stability. [Link]
-
ResearchGate. (2016). Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers. [Link]
-
Chemical Papers. (2002). Chemistry of Substituted Quinolinones VII. Utility in Syntheses and Reactions of 3-[4-(Chromen-3-ylmethylene)pyrazolin-3-yl]quinolin-2(1 )-ones with Some Bidentate Nucleophiles. [Link]
-
ResearchGate. (2021). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. [Link]
-
ACS Publications. (2003). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. [Link]
-
Organic Syntheses. (N.D.). Organic Syntheses Procedure. [Link]
-
ResearchGate. (2020). Investigation of various acrylic esters and substituted Quinoline N‐oxides. [Link]
-
ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]
-
PMC. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
-
MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]
-
ACS Publications. (2024). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
MDPI. (2023). Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. [Link]
-
TSI Journals. (2013). Organic CHEMISTRY. [Link]
-
Prof. Murov's Orgsoltab. (N.D.). Common Organic Solvents: Table of Properties. [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. [Link]
-
PMC. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]
-
RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]
-
MDPI. (2023). Synthesis and Self-Assembly of Hyperbranched Multiarm Copolymer Lysozyme Conjugates Based on Light-Induced Metal-Free Atrp. [Link]
-
Open Works. (2022). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. [Link]
-
Solubility of Things. (N.D.). 7-hydroxymitragynine. [Link]
-
UCLA. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 3-Hydroxy-7-methylquinolin-2(1H)-one
Welcome to the dedicated technical support guide for 3-Hydroxy-7-methylquinolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this promising quinolinone derivative. Quinolinone scaffolds are pivotal in drug discovery, appearing in a range of agents from anticancer to antimalarial therapeutics.[1][2][3][4] However, their often planar, heterocyclic structure contributes to poor water solubility, a significant hurdle in the development of reliable biological assays and viable drug formulations.[5][6]
This guide provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you systematically diagnose and overcome solubility issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Hydroxy-7-methylquinolin-2(1H)-one not dissolving in aqueous buffers?
The quinolinone core is a bicyclic aromatic heterocycle, which is inherently hydrophobic.[7][8] While the hydroxyl (-OH) and ketone (C=O) groups add some polarity, the overall molecule can still have limited affinity for water. This poor solubility is a common characteristic of many heterocyclic compounds used in drug discovery and can lead to issues like precipitation in stock solutions or during dilutions into aqueous assay buffers.[9][10]
Q2: What is the most critical first step to improve the solubility of this compound?
The first and most crucial step is to assess the impact of pH. 3-Hydroxy-7-methylquinolin-2(1H)-one possesses ionizable functional groups—specifically, a phenolic hydroxyl group which is weakly acidic, and a lactam (the -NH- in the ring) which can also be acidic. The solubility of such ionizable compounds is highly dependent on pH.[11][12] By adjusting the pH, you can shift the equilibrium towards the more soluble, ionized form of the molecule.[11][13] For a compound with acidic protons like this one, increasing the pH above its pKa will deprotonate it, forming a negatively charged phenolate or lactamate, which is significantly more soluble in water.[11]
Q3: I've adjusted the pH, but solubility is still insufficient. What should I try next?
If pH modification alone is not enough, the next logical step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the water and the hydrophobic solute, thereby increasing solubility.[14][15][16] This is one of the most common and effective strategies for solubilizing problematic compounds for in vitro experiments.[17][18]
Q4: Which co-solvents are recommended, and at what concentrations?
For initial screening, it is best to start with biocompatible co-solvents that are well-tolerated by most cell-based and biochemical assays.
| Co-Solvent | Typical Starting Concentration | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) | A powerful aprotic solvent; can dissolve a wide range of compounds. Keep final assay concentration low (<0.5%) to avoid cytotoxicity.[19] |
| Ethanol (EtOH) | 1% - 10% (v/v) | A protic solvent, less aggressive than DMSO. Widely used in formulations.[15][18] |
| Polyethylene Glycol 400 (PEG 400) | 5% - 20% (v/v) | A non-toxic, low-volatility polymer. Excellent for increasing solubility with minimal impact on biological systems.[16][18] |
| Propylene Glycol (PG) | 5% - 20% (v/v) | Similar properties to PEG 400, commonly used in pharmaceutical formulations.[15][16] |
Causality Note: The choice of co-solvent depends on the specific properties of your compound. A systematic screening is the most reliable approach to identify the optimal solvent and concentration. Always prepare a concentrated stock in 100% co-solvent and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration remains low and consistent across all experiments.
Q5: My experimental system is sensitive to organic solvents. Are there solvent-free alternatives?
Absolutely. If co-solvents are not an option, two excellent strategies are the use of cyclodextrins or surfactants .
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate the poorly soluble quinolinone molecule, forming an "inclusion complex" where the hydrophobic part of your compound is shielded from the water, dramatically increasing its apparent solubility.[17][22][23]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[24] The hydrophobic core of these micelles can entrap your compound, effectively solubilizing it in the aqueous phase.[18][25] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 are commonly used.[24][26]
Q6: How do I decide between using cyclodextrins and surfactants?
The choice depends on the downstream application and the specific interactions with your compound.
-
Use Cyclodextrins when: You need a true molecular dispersion and want to avoid the potential for surfactants to interfere with cell membranes or protein activity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[21]
-
Use Surfactants when: You are working with a very "greasy" or highly lipophilic compound that may not fit well into a cyclodextrin cavity. Surfactants are excellent for improving the wettability of solid particles and can be very effective solubilizers.[24] However, they must be used at concentrations that do not disrupt the biological assay.
The mechanisms are visualized below:
Caption: Mechanisms of cyclodextrin vs. surfactant solubilization.
Troubleshooting Workflows & Experimental Protocols
Here we provide detailed, step-by-step protocols for systematically improving the solubility of 3-Hydroxy-7-methylquinolin-2(1H)-one.
Decision-Making Workflow
This diagram outlines a logical progression for tackling solubility issues.
Caption: Systematic workflow for enhancing compound solubility.
Protocol 1: pH-Solubility Profile Determination
This experiment is fundamental to understanding your compound's behavior. It establishes the relationship between pH and aqueous solubility, which is critical for any ionizable molecule.[12][27]
Objective: To determine the solubility of 3-Hydroxy-7-methylquinolin-2(1H)-one across a physiologically relevant pH range.
Materials:
-
3-Hydroxy-7-methylquinolin-2(1H)-one (solid powder)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaker incubator
-
Calibrated pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of microcentrifuge tubes (e.g., 1-2 mg per 1 mL of buffer). Ensure solid is visible at the bottom.
-
Buffer Addition: Add 1 mL of each respective buffer (pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0) to the tubes.
-
Equilibration: Tightly cap the tubes and place them in a shaker or thermomixer set to 25°C (or desired experimental temperature) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet all undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant from each tube. Crucial: Do not disturb the pellet.
-
Dilution & Quantification: Dilute the supernatant in a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
pH Measurement: Measure the final pH of the remaining supernatant in each tube to confirm the equilibrium pH.[27]
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final equilibrium pH.
Expected Outcome: You should observe a significant increase in solubility as the pH rises, particularly as it crosses the pKa of the most acidic proton. This confirms the compound's ionizable nature and identifies the optimal pH range for your experiments.
Protocol 2: Co-solvent Screening
Objective: To identify an effective co-solvent system for achieving the target concentration.
Materials:
-
Concentrated stock solution of the compound in 100% DMSO (e.g., 10-50 mM)
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Primary aqueous buffer (at the optimal pH determined in Protocol 1)
-
Clear microplate or glass vials
Methodology:
-
Create Co-solvent Blends: Prepare a series of aqueous buffer solutions containing different percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Dilution Test: Add a small volume of your concentrated DMSO stock solution to each co-solvent blend to achieve your final target concentration.
-
Visual Inspection: Vortex briefly and let the solutions stand for at least 1 hour. Visually inspect for any signs of precipitation, cloudiness, or crystallization. Use a light source and a dark background to aid observation.
-
Kinetic Solubility Check (Optional): For a more quantitative measure, incubate the samples for 2-4 hours, then centrifuge and measure the concentration in the supernatant as described in Protocol 1. This helps distinguish between immediate precipitation and slower crystallization.
-
Select Optimal System: Choose the co-solvent system that keeps your compound fully dissolved at the lowest possible co-solvent concentration.
Trustworthiness Check: Always include a negative control (dilution into 100% aqueous buffer) to confirm the initial insolubility and a positive control (dilution into 100% co-solvent) to ensure the compound is soluble in the stock solvent.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To enhance solubility using a solvent-free cyclodextrin formulation.[20][21]
Materials:
-
3-Hydroxy-7-methylquinolin-2(1H)-one (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (at optimal pH)
-
Vortexer and/or sonicator
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
Add Compound: Weigh the solid quinolinone compound and add it directly to the HP-β-CD solution. Add it in slight excess of your target final concentration.
-
Complexation: Vigorously vortex the mixture for several minutes. If necessary, sonicate the solution for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 2-4 hours (or overnight for best results).
-
Clarification: Centrifuge the solution at high speed to pellet any remaining undissolved compound.
-
Final Solution: The resulting clear supernatant is your stock solution of the cyclodextrin-complexed compound. Verify the concentration via HPLC or UV-Vis.
Expert Tip: The molar ratio of cyclodextrin to your compound is critical. A large molar excess of cyclodextrin (from 10:1 to 100:1) is often required to achieve significant solubility enhancement.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). GSC Biological and Pharmaceutical Sciences.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). InnoVent.
- Cosolvent. (n.d.). ScienceDirect.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
- Ovid. (n.d.). Drug carriers based on cyclodextrin inclusion... : Journal of Controlled Release. Ovid.
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022, April 19). Dow Development Laboratories.
- Cyclodextrin complexes: Perspective from drug delivery and formulation. (2018, August 15). PubMed.
- Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
- PMC. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. PMC.
- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Publications.
- Improving API Solubility using API Processing. (n.d.). Sigma-Aldrich.
- [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. (n.d.). PubMed.
- MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, May 13). ACS Publications.
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). Semantic Scholar.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). BioPharm International.
- 2-Quinolinone. (n.d.). Solubility of Things.
- Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. (2025, October 14). ACS Publications.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ResearchGate.
- Co-solvents. (n.d.). MedchemExpress.com.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
- Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6). ResearchGate.
- Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (n.d.). Benchchem.
- 3-Hydroxyquinolin-2(1H)-one. (n.d.). PubChem.
- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024, September 20). ACS Publications.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC.
- 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. (n.d.). PubChem.
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015, November 20). Royal Society of Chemistry.
- CAS 580-18-7: 3-Hydroxyquinoline. (n.d.). CymitQuimica.
- Cas 70500-72-0,7-Hydroxyquinolinone. (n.d.). LookChem.
- 7-hydroxymitragynine. (n.d.). Solubility of Things.
- 3-Hydroxyquinoline. (n.d.). CAS Common Chemistry.
- 70500-72-0, 7-Hydroxy-2(1H)-quinolinone Formula. (n.d.). ECHEMI.
- 3-Hydroxyquinoline. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. ijmsdr.org [ijmsdr.org]
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- 23. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Crystallization Optimization for 3-Hydroxy-7-methylquinolin-2(1H)-one
Status: Online Ticket ID: CRYST-OPT-3HMQ Assigned Specialist: Senior Application Scientist Subject: Temperature Optimization & Troubleshooting Guide[1]
Executive Summary
Welcome to the technical support hub for 3-Hydroxy-7-methylquinolin-2(1H)-one . This molecule presents specific crystallization challenges due to its fused heterocyclic structure, potential for strong intermolecular hydrogen bonding (lactam-lactim tautomerism), and
This guide moves beyond basic "recipes" to provide a mechanistic understanding of how temperature influences the nucleation and growth of this specific scaffold.
Module 1: Critical Temperature Parameters (The "Why")
Q: How do I determine the correct dissolution temperature ( ) versus nucleation temperature ( )?
A: For 3-Hydroxy-7-methylquinolin-2(1H)-one, you cannot arbitrarily pick temperatures.[1] This molecule likely exhibits a steep solubility curve in polar aprotic solvents (like DMF or DMSO) and a shallow curve in protic solvents (like Ethanol).
The Protocol:
-
Determine Saturation (
): Measure the temperature at which your specific concentration becomes a clear solution. -
Define the Metastable Zone Width (MSZW): This is the "safe zone" between saturation (
) and the point where spontaneous nucleation occurs ( ).-
Target: You want to cool the solution into the MSZW, but not crash through it so fast that you hit the "Oiling Out" boundary.
-
-
Set
: Set your dissolution temperature to to ensure all "ghost nuclei" (microscopic seeds) are destroyed.
Visualization: MSZW & Temperature Logic
Caption: Figure 1. The thermodynamic pathway. Success depends on residence time within the Metastable Zone (Green) before triggering Nucleation (Blue).[1]
Module 2: Troubleshooting & FAQs
Q: My solution is "oiling out" (forming liquid droplets) instead of crystallizing. Is the temperature too low?
A: Oiling out (Liquid-Liquid Phase Separation, LLPS) indicates that the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the molecules are too disordered to form a lattice.[1]
The Fix:
-
Temperature Issue: You are cooling too fast. The solution enters the "spinodal decomposition" region before it can nucleate crystals.
-
Action: Reduce cooling rate from
to near the cloud point.
-
-
Solvent Issue: Your solvent is too poor.
-
Action: If using Ethanol/Water, increase the Ethanol ratio. If using Toluene, switch to a more polar solvent like Isopropanol (IPA) or a DMF/Water mixture.[1]
-
-
Seeding: Add seed crystals of pure 3-Hydroxy-7-methylquinolin-2(1H)-one at
. This provides a template, bypassing the energy barrier that causes oiling.
Q: I am getting "fines" (dust-like crystals) that clog the filter. How do I optimize the cooling profile?
A: Fines are caused by uncontrolled primary nucleation . You generated too many nuclei at once because the supersaturation spiked.
Optimization Protocol: Instead of Linear Cooling, switch to Cubic Cooling .
| Parameter | Linear Cooling (Bad for Fines) | Cubic Cooling (Optimized) |
| Profile | Constant rate (e.g., | Slow start, faster finish |
| Supersaturation | Spikes early, causing massive nucleation | Kept constant throughout the process |
| Result | Many small crystals (Fines) | Fewer, larger, uniform crystals |
Step-by-Step Cubic Protocol:
-
Hold at
for 30 mins. -
Cool very slowly (
) for the first 10 degrees (Nucleation Phase). -
Increase rate to
once turbidity is visible (Growth Phase). -
Finish with
to final temperature (Yield Phase).
Module 3: Experimental Workflow (Standardized)
Objective: Isolate high-purity 3-Hydroxy-7-methylquinolin-2(1H)-one. Recommended Solvent System: DMF (Good solvent) + Water (Anti-solvent) or Ethanol (Temperature dependent).[1]
Workflow Diagram
Caption: Figure 2.[1][2] Standardized crystallization workflow ensuring purity and polymorph control.
Module 4: Polymorph & Solvate Control
Q: The melting point is fluctuating. Do I have a solvate?
A: Quinolinones are notorious for forming solvates, especially with DMF or Acetic Acid due to the H-bond donor/acceptor sites on the lactam ring [1].[1]
Diagnostic Check:
-
DSC (Differential Scanning Calorimetry):
-
Sharp peak > 200°C:[1] Likely pure crystal.
-
Broad endotherm < 150°C: Likely solvent loss (Solvate).
-
-
TGA (Thermogravimetric Analysis): If you see weight loss corresponding to the molecular weight of your solvent before the melting point, you have a solvate.
Corrective Action:
-
If a DMF solvate forms, recrystallize using Ethanol/Water or Acetone (if solubility permits) to break the solvate structure.
-
Ensure the final drying step is done under vacuum at
to remove channel-bound solvents.
References
-
BenchChem. (2025).[3][4] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Link[1]
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for MSZW and Cubic Cooling principles).
-
PubChem. (2025).[5][6][7] 3-Hydroxyquinolin-2(1H)-one Compound Summary. National Library of Medicine. Link
-
Li, Z., et al. (2025).[8] Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules. ChemRxiv. Link[1]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 3-[1-Hydroxy-3-oxo...quinolin-2(1H)-one Derivatives. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-hydroxy-1-methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | C13H15NO2 | CID 3694944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 818159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
troubleshooting purification of 3-Hydroxy-7-methylquinolin-2(1H)-one from crude mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 3-Hydroxy-7-methylquinolin-2(1H)-one from crude synthetic mixtures. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude 3-Hydroxy-7-methylquinolin-2(1H)-one is a dark, oily residue instead of a solid. What is the likely cause and how can I proceed with purification?
A: An oily or dark-colored crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis. Common culprits include unreacted starting materials, polymeric materials, or colored impurities formed during the reaction.
-
Initial Step: Before attempting complex purification, try triturating the oil with a non-polar solvent in which your desired compound has low solubility, such as hexane or diethyl ether. This can often induce precipitation of your product, leaving many of the oily impurities dissolved.
-
Next Step: If trituration fails, consider a simple acid-base extraction to isolate the desired compound from neutral impurities.[1][2][3][4]
Q2: I'm struggling with low recovery after recrystallization. What factors should I investigate?
A: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] If your compound is too soluble in the chosen solvent at low temperatures, you will lose a significant portion of your product in the mother liquor. Experiment with different solvent systems, including mixed solvents.
-
Volume of Solvent: Using an excessive volume of solvent will also lead to low recovery. Aim to use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[5]
-
Premature Crystallization: If the compound crystallizes too quickly upon cooling, it may trap impurities. Ensure the crude material is fully dissolved in the hot solvent before allowing it to cool.
Q3: My purified 3-Hydroxy-7-methylquinolin-2(1H)-one shows a broad melting point range. What does this indicate and how can I improve its purity?
A: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that disrupt the crystal lattice.
To improve purity, consider the following:
-
Recrystallization: Perform a second recrystallization, perhaps with a different solvent system.
-
Column Chromatography: If recrystallization does not sufficiently purify your compound, column chromatography is a powerful alternative for separating compounds with different polarities.[6][7][8]
-
Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb them.[9] Be cautious not to add too much, as it can also adsorb your product.
Q4: What are the general solubility properties of 3-Hydroxy-7-methylquinolin-2(1H)-one that I should be aware of for purification?
A: 3-Hydroxy-7-methylquinolin-2(1H)-one is a polar heterocyclic compound. The presence of the hydroxyl (-OH) and amide (N-H) groups allows for hydrogen bonding, making it more soluble in polar solvents.[6][10]
-
Good Solvents (for dissolving): Expect good solubility in polar protic solvents like methanol, ethanol, and acetic acid, as well as polar aprotic solvents like DMSO and DMF.
-
Poor Solvents (for precipitation/washing): It will likely have low solubility in non-polar solvents such as hexane, diethyl ether, and dichloromethane. Water solubility is expected to be limited but can be significantly increased at high or low pH due to salt formation.
Troubleshooting Guide
This section provides a more in-depth, problem-solution approach to common issues encountered during the purification of 3-Hydroxy-7-methylquinolin-2(1H)-one.
Problem 1: Persistent Oily Product After Solvent Removal
| Potential Cause | Explanation | Recommended Solution |
| Residual High-Boiling Solvent (e.g., DMF, DMSO) | These solvents have high boiling points and are difficult to remove completely under standard rotary evaporation conditions. | Primary: Use a high-vacuum pump (e.g., a diffusion or turbomolecular pump) to remove residual solvent. Gentle heating may be applied. Secondary: Perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the high-boiling polar solvent. |
| Polymeric Byproducts | Side reactions can lead to the formation of higher molecular weight, non-crystalline materials. | Primary: Attempt to precipitate the desired product from the oil by adding a non-polar "anti-solvent" like hexane or diethyl ether and stirring vigorously.[5] Secondary: If precipitation fails, column chromatography is the most effective method to separate the desired monomer from polymeric material. |
| Low Melting Point Impurities | The presence of certain impurities can depress the melting point of the mixture, resulting in an oil at room temperature. | Utilize acid-base extraction to selectively isolate the acidic 3-Hydroxy-7-methylquinolin-2(1H)-one from neutral or basic impurities.[2][3][4] |
Problem 2: Difficulty with Recrystallization
| Potential Cause | Explanation | Recommended Solution |
| "Oiling Out" | The compound comes out of solution as an oil rather than crystals. This happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. | Primary: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization. Secondary: Switch to a lower-boiling point solvent system. |
| No Crystals Form Upon Cooling | The solution remains clear even after cooling and placing in an ice bath. This indicates that the compound is too soluble in the chosen solvent. | Primary: Reduce the volume of the solvent by gentle heating and evaporation. Secondary: Add a miscible "anti-solvent" in which your compound is insoluble dropwise until the solution becomes cloudy, then allow it to stand.[5] Tertiary: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. |
| Colored Crystals | The resulting crystals are colored, indicating the presence of impurities. | Primary: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon and then allow the filtrate to cool.[9] |
Problem 3: Challenges with Column Chromatography
| Potential Cause | Explanation | Recommended Solution |
| Compound Streaking or Tailing on TLC/Column | The polar hydroxyl and amide groups of 3-Hydroxy-7-methylquinolin-2(1H)-one can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.[6] | Primary: Add a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to the eluent. Acetic acid will protonate basic impurities and the compound, reducing their interaction with silica. Triethylamine will deprotonate the acidic silica gel, reducing the strong adsorption of your polar compound.[11] Secondary: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).[12][13] |
| Compound Won't Elute from the Column | The chosen eluent is not polar enough to move the highly polar compound down the column. | Primary: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar system like dichloromethane/methanol.[13] |
| Poor Separation of Closely-Related Impurities | Impurities with similar polarity to the desired product are co-eluting. | Primary: Use a shallower solvent gradient during elution to improve resolution.[13] Secondary: Try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation. Tertiary: If available, utilize an automated flash chromatography system with a high-performance column for better separation efficiency. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the acidic 3-Hydroxy-7-methylquinolin-2(1H)-one from neutral and basic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The acidic 3-Hydroxy-7-methylquinolin-2(1H)-one will be deprotonated to its sodium salt and move into the aqueous layer.[4] Repeat the extraction twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral and basic impurities and can be set aside.
-
Back-Washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral or basic impurities.[1]
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The 3-Hydroxy-7-methylquinolin-2(1H)-one will precipitate out of the solution as a solid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying 3-Hydroxy-7-methylquinolin-2(1H)-one by recrystallization. A good starting solvent system to try is an ethanol/water mixture.
-
Solvent Selection: In a test tube, determine the appropriate solvent or solvent mixture. The compound should be sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude, solid 3-Hydroxy-7-methylquinolin-2(1H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and allow them to air dry on the filter paper before transferring them to a watch glass for final drying.
Visualizing Purification Workflows
Caption: General purification workflow for 3-Hydroxy-7-methylquinolin-2(1H)-one.
Caption: Decision tree for troubleshooting the purification process.
References
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- PubChem. (n.d.). 3-Hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information.
- Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Wikipedia. (2023, November 14). Acid–base extraction. In Wikipedia.
- Surrey, A. R., & Hammer, H. F. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
- Ye, M., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3347-3353.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Der Pharma Chemica. (2011). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 3(1), 385-396.
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
- Wang, Y., et al. (2024). Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. RSC Advances, 14(12), 8235-8244.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
- Teva Pharmaceutical Industries Ltd. (2006). U.S. Patent Application No. 10/573,839.
- Solubility of Things. (n.d.). 7-hydroxymitragynine.
- ECHEMI. (n.d.). 70500-72-0, 7-Hydroxy-2(1H)-quinolinone Formula.
- Krstulovic, A. M., et al. (2018). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 4(7), 844-850.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of quinoline and its derivatives using various name reactions: An overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Reddy, T. R., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(49), 59736–59743.
- Google Patents. (n.d.). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone.
- Reddy, T. R., et al. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(49), 59736–59743.
- CAS Common Chemistry. (n.d.). 3-Hydroxyquinoline.
- P. J. Gonzalez, et al. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America, 43(12), 20-25.
- Reddy, G. O., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1473.
- precisionFDA. (n.d.). 7-HYDROXYMITRAGYNINE.
- Cuyahoga County Board of Health. (2025, October). Kratom, Mitragynine, & 7-Hydroxymitragynine (7-OH).
- CABI Digital Library. (n.d.). HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa.
- Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC.
- UKM. (n.d.). a simple and cost effective isolation and purification protocol of mitragynine from mitragyna speciosa korth (ketum) leaves.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. magritek.com [magritek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. youtube.com [youtube.com]
- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Purification of 3-Hydroxy-7-methylquinolin-2(1H)-one
Introduction: The Chelation Challenge
Welcome to the Technical Support Center. You are likely here because your sample of 3-Hydroxy-7-methylquinolin-2(1H)-one (HMQ) is failing elemental impurity specifications (ICH Q3D).
The Core Issue: The 3-hydroxy-2-quinolinone motif is not just a pharmacophore; it is a bidentate ligand. The proximity of the C3-hydroxyl group and the C2-carbonyl oxygen creates a "pocket" that chelates transition metals (Pd, Cu, Fe) with high affinity. Standard silica chromatography is often ineffective because the metal travels with the compound.
This guide provides three tiers of purification protocols, moving from bulk removal to trace polishing.
Part 1: Diagnostic & Decision Matrix
Q: My sample is off-color (grey/pink/brown). Is this metal contamination or organic degradation?
A: While oxidation products of quinolinones can be colored, specific hues often indicate metal residues:
-
Grey/Black: Colloidal Palladium (Pd(0)).
-
Green/Blue: Copper (Cu(II)) salts.
-
Orange/Red: Iron or Palladium-Ligand complexes.
Recommended Diagnostic:
Dissolve 5 mg of sample in DMSO (
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification tier based on contamination level.
Part 2: Troubleshooting Protocols
Method A: The "pH-Swing" Extraction (Bulk Removal)
Best For: Samples with visible metal particulates (Pd black) or high inorganic salt load (Al, B).
The Science: HMQ behaves like a phenol (
Protocol:
-
Suspend: Suspend crude HMQ (10 g) in water (100 mL).
-
Dissolve: Slowly add 2M NaOH until pH 11-12. The solid should dissolve to give a yellow/orange solution.
-
Troubleshooting: If solids remain, these are likely catalyst residues or neutral organic impurities.
-
-
Filter: Filter the alkaline solution through a Celite pad (or 0.45 µm membrane) to remove insoluble Pd black or Cu-oxides.
-
Chelation Wash (Optional but Recommended): Add EDTA (disodium salt, 0.5 eq) or N-Acetylcysteine (NAC) to the filtrate and stir for 30 mins. This strips metals bound to the HMQ anion.
-
Precipitate: Slowly add 2M HCl to the filtrate while stirring vigorously.
-
Critical Step: Stop acidification at pH 4-5. Going too acidic (pH < 1) might redissolve impurities or trap salts.
-
-
Isolate: Filter the precipitated solid, wash with copious water (to remove salts), and dry.
Method B: Metal Scavenging (Trace Removal)
Best For: Final APIs failing ICH Q3D limits (e.g., Pd > 10 ppm).
Q: Which scavenger should I use? A: Because HMQ has an amide and a hydroxyl group, you need a scavenger with a higher affinity for the metal than your product has.
| Scavenger Functional Group | Best For | Mechanism | Brand Equivalents |
| Thiol (-SH) | Pd(II), Cu, Ag | Soft-Soft interaction | SiliaMetS® Thiol, QuadraPure™ TU |
| Thiourea | Pd(0), Pd(II) | Strong coordination | SiliaMetS® Thiourea |
| TMT (Trimercaptotriazine) | Pd (High Efficiency) | High stability complex | SiliaMetS® TMT, MP-TMT |
| Imidazole | Lewis Acids (Al, B) | Hard-Borderline interaction | QuadraPure™ IMDAZ |
Protocol (Batch Mode):
-
Dissolve: Dissolve HMQ in DMF or DMSO (10 volumes). Note: Avoid alcohols if solubility is low.
-
Load: Add 3-4 equivalents of SiliaMetS® TMT (or Thiol) relative to the expected metal content (not the product weight).
-
Rule of Thumb: If metal content is unknown, use 10% w/w of scavenger to product.
-
-
Heat: Stir at 50°C for 4-12 hours. Room temperature is often too slow for strongly chelated metals.
-
Filter: Remove scavenger resin via filtration.
-
Recover: Precipitate the product by adding the filtrate into water (anti-solvent).
Method C: Crystallization (Polishing)
Best For: Removing homogeneous catalyst ligands (phosphines) and final purity upgrade.
Q: My product won't crystallize; it just oils out. A: This is common with DMSO/Water systems if water is added too fast.
Protocol (DMSO/MeOH Anti-solvent):
-
Dissolve HMQ in the minimum amount of hot DMSO (80°C).
-
Slowly add hot Methanol (or Ethanol) until slight turbidity is observed.
-
Remove heat and let the vessel cool to Room Temp slowly (wrap flask in foil/cloth).
-
If oiling occurs, reheat to dissolve and add a seed crystal.
-
Once solids form, cool to 0°C to maximize yield.
-
Filter and wash with cold MeOH.
Part 3: Mechanistic Visualization
Understanding why the metal sticks helps in choosing the removal method.[1] The diagram below illustrates the chelation mode and how scavengers break it.
Figure 2: Competition between the HMQ substrate and Thiol-based scavengers for the metal center.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use activated carbon (Charcoal)? A: You can, but it is often less selective for this specific molecule. The planar structure of quinolinones leads to high adsorption onto carbon, causing significant yield loss (up to 30%). If you must use carbon, use specialized grades like Darco® KB-G (acid washed) which are better for metal removal.
Q: The product purity is good (HPLC), but Pd is still 50 ppm. Why? A: You likely have "occluded" metal—nanoparticles trapped inside the crystal lattice.
-
Fix: You must break the crystal lattice. Dissolve the material completely (Method A or B) rather than just washing the solid.
Q: What are the regulatory limits I need to hit? A: Refer to ICH Q3D (R2) guidelines.
-
Palladium (Class 2B): Oral PDE = 100 µ g/day . (approx. 10 ppm for a 10g daily dose).
-
Copper (Class 3): Oral PDE = 3000 µ g/day . (approx. 300 ppm).
-
Parenteral limits are significantly lower (check guideline).
References
-
International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[2][3] (2022).[3][4][5][6]
-
SiliCycle Inc. Metal Scavengers User Guide for Pharmaceutical Purification.
-
Biotage. Strategies for Palladium Removal in Organic Synthesis.
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[4]
-
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (2005).[2][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | C11H11NO2 | CID 4914642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 818159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 3-Hydroxy-7-methylquinolin-2(1H)-one and Ascorbic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents, understanding the antioxidant potential of synthetic compounds compared to established benchmarks is a critical step. This guide provides an in-depth comparison of the antioxidant activity of a synthetic quinolinone derivative, 3-Hydroxy-7-methylquinolin-2(1H)-one, against the well-characterized natural antioxidant, Ascorbic Acid (Vitamin C). We will delve into the underlying chemical mechanisms, present standardized experimental protocols for evaluation, and discuss the interpretation of comparative data.
Section 1: Chemical Structure and Antioxidant Mechanisms
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a reactive free radical dictates its potency and mechanism of action.
Ascorbic Acid: The Benchmark Antioxidant
Ascorbic acid is a water-soluble vitamin that functions as a highly effective reducing agent and antioxidant.[1] Its potency stems from the enediol structure within its five-membered lactone ring.[2]
-
Mechanism of Action: Ascorbic acid primarily acts by donating a hydrogen atom from one of its hydroxyl groups to a free radical, a process known as Hydrogen Atom Transfer (HAT).[3][4] This reaction neutralizes the radical and generates the ascorbyl radical. The ascorbyl radical is relatively stable and non-reactive due to resonance delocalization of the unpaired electron, preventing it from initiating new radical chain reactions.[5] It can also participate in Single Electron Transfer (SET) processes. This dual capability makes it a potent scavenger of a wide array of reactive oxygen species (ROS).[1][5]
3-Hydroxy-7-methylquinolin-2(1H)-one: A Synthetic Scaffold
Quinoline and its derivatives are a significant class of heterocyclic compounds investigated for a wide range of biological activities, including antioxidant effects.[6][7] The antioxidant potential of 3-Hydroxy-7-methylquinolin-2(1H)-one is conferred by the hydroxyl (-OH) group attached to the quinolinone core.
-
Predicted Mechanism of Action: Like other phenolic antioxidants, this quinolinone derivative is expected to exert its antioxidant effect through either HAT or SET mechanisms.[6] The hydroxyl group can donate its hydrogen atom (HAT) or an electron (SET) to a free radical. The efficiency of this process, and thus its overall antioxidant activity, depends on the stability of the resulting quinolinone radical. The electron-donating or withdrawing nature of other substituents on the ring system, such as the methyl group at the 7-position, can modulate this stability.
Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism for antioxidants.
Section 2: Comparative Evaluation: Experimental Protocols & Rationale
To empirically compare the antioxidant activities, a panel of in vitro assays is essential. Each assay operates on a slightly different chemical principle, and using multiple methods provides a more comprehensive and robust assessment. The most common and reliable methods include the DPPH, ABTS, and FRAP assays.
Caption: A typical workflow for in vitro antioxidant capacity assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. DPPH is a deep violet-colored radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is reduced to the yellow-colored diphenylpicrylhydrazine.[8] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[9] This method is sensitive to both HAT and SET mechanisms.[8]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[10]
-
Sample Preparation: Prepare stock solutions of Ascorbic Acid (standard) and 3-Hydroxy-7-methylquinolin-2(1H)-one (test compound) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).[10]
-
Assay Procedure: In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells. Add 180-200 µL of the DPPH working solution to all wells.[11] A blank well should contain only methanol. A control well should contain methanol and the DPPH solution.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[10] The dark incubation is critical to prevent photo-degradation of the DPPH radical.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: Plot the % Inhibition against the concentration of the antioxidant. Determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.[12] A lower IC50 value signifies higher antioxidant activity.[13]
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[14] The pre-formed radical is then reduced back to its colorless neutral form by the antioxidants present in the sample. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[15] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is less affected by pH variations than the DPPH assay.[14]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[16][17]
-
Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[16]
-
Sample Preparation: Prepare serial dilutions of the test compound and ascorbic acid as described for the DPPH assay.
-
Assay Procedure: Add 20 µL of each sample or standard dilution to the wells of a 96-well plate. Add 180 µL of the ABTS•+ working solution to each well.[14]
-
Incubation: Incubate the plate at room temperature for approximately 6-30 minutes.[16]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and Analysis: Calculate the % Inhibition and determine the IC50 value as described for the DPPH assay.
-
Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex. It operates exclusively via a SET mechanism.[8] The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the colorless Fe³⁺-tripyridyltriazine (TPTZ) complex to the intensely blue-colored Fe²⁺-TPTZ complex, with an absorption maximum at 593 nm.[18][19]
-
Step-by-Step Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM Ferric Chloride (FeCl₃) solution[18] Warm the freshly prepared reagent to 37°C before use.
-
-
Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄) or Trolox.
-
Sample Preparation: Prepare dilutions of the test compound and ascorbic acid in the appropriate solvent.
-
Assay Procedure: Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate. Add 150-220 µL of the pre-warmed FRAP reagent to each well.[18][19]
-
Incubation: Incubate the plate at 37°C for at least 4 minutes.[18] Reaction times may vary for different antioxidants.[20]
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve. Results are typically expressed as Fe²⁺ equivalents or Trolox Equivalents (TE).
-
Section 3: Synthesis of Findings and Data Interpretation
Table 1: Illustrative Comparative Antioxidant Activity Data
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (TEAC) |
| Ascorbic Acid (Standard) | ~3.5 µg/mL[21] | ~5.0 µg/mL[13] | High (Benchmark) |
| 3-Hydroxy-7-methylquinolin-2(1H)-one | Predicted >10 µg/mL | Predicted >10 µg/mL | Predicted Moderate to Low |
| Note: IC50 values are inversely proportional to antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is directly proportional. Predicted values are hypothetical and for illustrative purposes only. |
Comparative Analysis
-
Potency: Ascorbic acid is expected to demonstrate significantly higher antioxidant activity—indicated by much lower IC50 values—across all assays compared to the quinolinone derivative.[21] This is due to the high reactivity and stability of its antioxidant system. Studies on various quinoline derivatives often show them to be less potent scavengers than ascorbic acid.[6]
-
Mechanistic Insights: Comparing results across assays can be revealing. Since the FRAP assay is a pure SET method, a high FRAP value for the quinolinone would suggest it is an effective electron donor. If it performs better in the DPPH and ABTS assays (which accommodate both HAT and SET) relative to its FRAP performance, it would imply that the HAT mechanism is a significant contributor to its radical scavenging ability.
-
Therapeutic Relevance: While likely less potent than ascorbic acid, the 3-Hydroxy-7-methylquinolin-2(1H)-one scaffold is of high interest in drug development.[6] Its lipophilicity, metabolic stability, and potential for chemical modification offer pathways to develop targeted antioxidants with improved pharmacokinetic profiles that ascorbic acid, being highly water-soluble, may lack.
Conclusion
Ascorbic acid remains the gold standard for hydrophilic antioxidant activity due to its exceptional ability to neutralize free radicals through both hydrogen and electron donation. The synthetic compound 3-Hydroxy-7-methylquinolin-2(1H)-one, while predicted to be a less potent antioxidant, represents a valuable chemical scaffold. Its activity is derived from the hydroxyl group on the quinolinone ring, functioning through similar HAT and SET mechanisms.
For drug development professionals, the key takeaway is not merely the disparity in raw potency but the potential for modification. The quinolinone structure allows for systematic chemical changes to enhance antioxidant activity, improve bioavailability, and target specific cellular compartments, offering a strategic advantage for developing novel therapeutics to combat oxidative stress-related pathologies. Rigorous evaluation using the standardized protocols outlined in this guide is the foundational step in this discovery process.
References
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]
-
Njus, D., Kelley, P. M., Tu, Y. J., & Schlegel, H. B. (1991). Vitamins C and E donate single hydrogen atoms in vivo. FEBS Letters, 284(2), 147-151. [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. [Link]
-
Wisdom Library. (2025). Hydrogen atom donation: Significance and symbolism. [Link]
-
Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. [Link]
-
Grzegorczyk-Karolak, I., & Kiss, A. K. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(10), 1993. [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
-
Wikipedia. (n.d.). Chemistry of ascorbic acid. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
ResearchGate. (n.d.). IC50 of the antioxidant activity of the synthesised compounds and compared with ascorbic acid. [Link]
-
ResearchGate. (n.d.). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). [Link]
-
ResearchGate. (n.d.). The chemical method of ABTS radical scavenging method. [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
-
ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. [Link]
-
protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
-
ResearchGate. (2018). How to compare results of sample extract with ascorbic acid for antioxidant activity?. [Link]
-
International Journal of Research in Pharmacy and Science. (n.d.). Total Phenolics, Flavonoids, Proanthrocyanidins, Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed Isolated Soy Protein. [Link]
-
Galano, A., & Pérez-González, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. [Link]
-
MDPI. (n.d.). Prediction of Esterification and Antioxidant Properties of Food-Derived Fatty Acids and Ascorbic Acid Based on Machine Learning: A Review. [Link]
-
Al-Bayati, R. I., & Al-Amiery, A. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
Onur, M. A., et al. (2017). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 762-770. [Link]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]
-
Rogóż, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Molecules, 28(1), 320. [Link]
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- 5. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
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Comparative Mass Spectrometry Guide: Hydroxy-Quinolinone Isomers & Fragmentation
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Bioanalytical Scientists, DMPK Researchers Focus: ESI-MS/MS Fragmentation Mechanics & Differentiation Strategies
Executive Summary
Hydroxy-quinolinones (and their tautomeric hydroxy-quinolines) represent a critical scaffold in drug discovery, serving as the core structure for antimalarials, antibiotics (fluoroquinolones), and novel psychotropics. However, their analysis via Mass Spectrometry (MS) presents a significant challenge: isobaric indistinguishability .[1]
2-hydroxy, 4-hydroxy, and 8-hydroxy isomers share the exact elemental formula (
Part 1: The Tautomeric Foundation
To interpret the mass spectra, one must first understand the gas-phase structures. The fragmentation behavior is dictated by the stability of the precursor ion's tautomer.
-
2-Hydroxyquinoline (2-Quinolinone): Exists predominantly in the Lactam (keto) form. The carbonyl at C2 is stable but susceptible to specific
-cleavages. -
4-Hydroxyquinoline (4-Quinolinone): Exists as a Vinylogous Amide . The carbonyl at C4 is part of a conjugated system that allows for retro-Diels-Alder (RDA) type fragmentation.
-
8-Hydroxyquinoline (Oxine): Exists as the Phenolic form. The hydroxyl group is adjacent to the nitrogen, creating a chelating pocket.[2] It cannot tautomerize to a stable lactam, fundamentally altering its fragmentation energy landscape.
Part 2: Comparative Fragmentation Mechanisms
The differentiation of these isomers relies on the sequence and intensity of neutral losses, primarily Carbon Monoxide (CO, 28 Da), Hydrogen Cyanide (HCN, 27 Da), and Water (
2-Quinolinone (The "Lactam" Pathway)
-
Mechanism: The protonated molecule
(m/z 146) undergoes a facile loss of CO. This is driven by the pre-existing carbonyl in the lactam structure. -
Key Transition:
. -
Secondary Step: The resulting ion (indolyl cation character) is unstable and rapidly loses HCN.
-
Diagnostic Feature: High abundance of the
ion (m/z 91).
4-Quinolinone (The "Vinylogous" Pathway)
-
Mechanism: While 4-quinolinones also lose CO, the pathway often competes with ring contractions or alkyl chain losses (if substituted). In unsubstituted 4-OH, the loss of CO requires a higher activation energy than the 2-isomer due to the resonance stabilization of the vinylogous amide.
-
Key Transition:
. -
Differentiation: The ratio of
to the parent ion is often lower than in the 2-isomer. Furthermore, 4-quinolinones are prone to Retro-Diels-Alder (RDA) fragmentation if the ring is partially saturated (e.g., tetrahydro- derivatives).
8-Hydroxyquinoline (The "Chelator" Pathway)[2]
-
Mechanism: Lacking a keto-tautomer, the loss of CO involves a phenol-to-keto rearrangement during fragmentation, which is energetically costly.
-
Key Transition: Significant competition between loss of
(18 Da) and CO. -
Diagnostic Feature: 8-OH is a potent chelator.[3] In non-desalted LC-MS lines, it frequently appears as metal adducts (
, ) which are absent in 2- and 4- isomers.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for the 2- and 4- isomers.
Caption: Divergent fragmentation pathways of 2- vs 4-quinolinone isomers under CID conditions.
Part 3: Experimental Protocol (Self-Validating)
To reproduce these patterns and ensure differentiation, use the following LC-MS/MS conditions. This protocol includes a "System Suitability" step to validate isomer separation.
Sample Preparation
-
Solvent: Dissolve standards in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation
, which complicates spectra).
LC Conditions (Critical for Isomer Separation)
Isomers often co-elute on standard C18 columns. Use a Phenyl-Hexyl column for enhanced
-
Column: C18 Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 10 minutes. (Isomers typically separate by >0.5 min).
MS Parameters (ESI+)[4][5][6][7][8][9]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: Variable (Crucial Step) .
-
Validation: Run a "Cone Voltage Ramp" (20V to 60V). 8-hydroxyquinoline is highly sensitive to cone voltage due to water loss/reattachment dynamics [1].
-
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the fragile CO loss and the resilient secondary fragments.
Part 4: Data Interpretation Guide
Use the tables below to assign your unknown isomer.
Table 1: Diagnostic Ion Comparison (Precursor m/z 146)
| Feature | 2-Quinolinone | 4-Quinolinone | 8-Hydroxyquinoline |
| Primary Loss | -CO (m/z 118) | -CO (m/z 118) | -H2O (m/z 128) & -CO |
| Secondary Loss | -HCN (m/z 91) | Variable / Ring Contraction | -CO (from m/z 128) |
| Base Peak (High CE) | m/z 91 | m/z 118 or RDA fragment | m/z 128 or Metal Adduct |
| Metal Adducts | Rare | Rare | Common ( |
| Key Differentiator | m/z 91 is dominant | m/z 118 is dominant | Presence of m/z 128 |
Table 2: Neutral Loss Library
| Neutral Loss | Mass (Da) | Structural Implication |
| Carbon Monoxide (CO) | 28.00 | Characteristic of phenols and quinolinones. Indicates cleavage of the lactam/phenol C-O bond. |
| Hydrogen Cyanide (HCN) | 27.01 | Characteristic of N-heterocycles. Usually occurs after ring opening. |
| Water (H2O) | 18.01 | Diagnostic for 8-OH (proximity effect) or alkyl-hydroxy variants. |
| Ketene (C2H2O) | 42.01 | Observed in substituted quinolinones (side chain cleavage). |
References
-
Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions. Source: Semantic Scholar / J. Mass Spectrom. Context: Discusses the dependence of water vs. CO2/CO loss on cone voltage and hydration dynamics in ESI.
-
Mass Spectra of Oxygenated Quinolines. Source: Canadian Journal of Chemistry. Context: Foundational work comparing 2- and 8-hydroxyquinoline fragmentation, highlighting the lack of quinolone tautomer for the 8-isomer.
-
Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones. Source: PubMed / Rapid Commun. Mass Spectrom. Context: detailed mechanisms on Retro-Diels-Alder (RDA) fragmentation in substituted quinolinones.
-
Fragmentation reactions using electrospray ionization mass spectrometry. Source: Royal Society of Chemistry (RSC). Context: A comprehensive review of ESI fragmentation rules, including charge migration and retention relevant to heterocyclic compounds.
Sources
- 1. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. autechindustry.com [autechindustry.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 3-Hydroxy-7-methylquinolin-2(1H)-one
Introduction: The Quinolinone Scaffold and the Imperative of Structural Precision
The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] The efficacy and safety of these therapeutic agents are intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the precise atomic arrangement, molecular conformation, and intermolecular interactions in the solid state is therefore not merely an academic exercise but a critical component of rational drug design and development.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this detailed structural information.[3][4] It provides unambiguous proof of a molecule's constitution, revealing bond lengths, bond angles, and the intricate ways molecules pack together in a crystal lattice.[3][5] This guide offers an in-depth analysis of the crystallographic data for 3-Hydroxy-7-methylquinolin-2(1H)-one, a representative member of this important class of compounds. We will provide a comprehensive, step-by-step protocol for obtaining such data, explaining the scientific rationale behind each experimental choice. Furthermore, we will objectively compare its crystallographic parameters with those of closely related quinolinone derivatives to highlight how subtle molecular modifications can influence solid-state architecture.
The Crystallographic Workflow: From Solution to Structure
Obtaining a high-quality crystal structure is a multi-stage process that demands meticulous attention to detail.[6] Each step, from crystal growth to data refinement, is a self-validating system where the quality of the output is directly dependent on the quality of the input. Poor crystals will invariably lead to poor, often unpublishable, results.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Comparative Fluorescence Guide: 3-Hydroxy vs. 4-Hydroxy Quinolinones
Executive Summary
This guide provides a rigorous photophysical analysis of 3-hydroxy-2-quinolinones (3-HQs) versus 4-hydroxy-2-quinolinones (4-HQs) . While these molecules share a carbostyril backbone, their fluorescence mechanisms are fundamentally distinct, dictating their utility in drug development and sensing.
-
3-Hydroxyquinolinones (3-HQs): Characterized by Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3] They exhibit dual emission bands, large Stokes shifts (>100 nm), and high sensitivity to solvent polarity (solvatochromism). They are premier candidates for ratiometric sensing of the local microenvironment.
-
4-Hydroxyquinolinones (4-HQs): Characterized by Tautomeric Equilibrium and Charge Transfer (CT) . They typically lack ESIPT due to geometric constraints, resulting in smaller Stokes shifts and pH-dependent emission. They are often used as stable scaffolds for antibiotic fluorescence (e.g., fluoroquinolones) or metal chelation sensors.
Photophysical Mechanisms[1]
3-Hydroxy-2-quinolinones: The ESIPT Engine
The defining feature of 3-HQs is the proximity of the 3-hydroxyl proton to the 2-carbonyl oxygen. Upon photoexcitation (
-
N Emission:* Blue/UV emission (~400 nm) from the locally excited state (observed in protic solvents that disrupt intramolecular H-bonds).
-
T Emission:* Green/Yellow emission (~470–520 nm) from the proton-transferred tautomer (dominant in aprotic solvents).
4-Hydroxy-2-quinolinones: Tautomeric Constraints
In 4-HQs, the hydroxyl group at position 4 is spatially distant from the carbonyl at position 2, preventing intramolecular proton transfer. Instead, these molecules exist in a ground-state equilibrium between the 4-hydroxy (enol) and 2,4-quinolinedione (keto) forms. Fluorescence arises primarily from Internal Charge Transfer (ICT) states, which are highly sensitive to pH and metal binding but do not exhibit the large Stokes shift characteristic of ESIPT.
Figure 1: Mechanistic comparison showing the ESIPT cycle for 3-HQs versus the solvent-dependent tautomeric equilibrium of 4-HQs.
Comparative Data Analysis
The following data consolidates photophysical parameters for representative derivatives in aprotic (Acetonitrile) and protic (Methanol) solvents.
Table 1: Photophysical Parameters of Isomeric Quinolinones
| Parameter | 3-Hydroxy-2-quinolinone (3-HQ) | 4-Hydroxy-2-quinolinone (4-HQ) |
| Primary Mechanism | ESIPT (4-level system) | Internal Charge Transfer (ICT) |
| Excitation | 340 – 370 nm | 320 – 350 nm |
| Emission | Dual: ~400 nm (N) & ~470 nm (T) | Single: ~380 – 420 nm (pH dependent) |
| Stokes Shift | Large (100–150 nm) | Moderate (40–80 nm) |
| Quantum Yield ( | High (0.4 – 0.7 in aprotic solvents) | Low to Moderate (< 0.3 typically) |
| Solvent Sensitivity | Ratiometric: | Intensity-based: Quenching/Enhancement |
| pH Sensitivity | Stable emission (ESIPT robust across pH 4-9) | Highly sensitive (pK |
Critical Insight: The "Dual Emission" of 3-HQs is the key differentiator. In dry acetonitrile, the T* band (470 nm) dominates. As water is added, the N* band (400 nm) appears because water bridges the hydroxyl and carbonyl, blocking the intramolecular proton transfer [1, 2].
Experimental Protocols
Synthesis & Purification (Brief)[4]
-
3-HQs: Often synthesized via the cyclization of 2-aminobenzaldehyde with glyoxal or via the oxidation of quinoline derivatives. Purification: Recrystallization from ethanol is critical to remove trace transition metals that quench fluorescence.
-
4-HQs: Synthesized via the condensation of aniline with malonic acid derivatives (Conrad-Limpach synthesis). Purification: These compounds often co-precipitate with their dione tautomers; HPLC purification using a C18 column with a water/acetonitrile gradient (0.1% TFA) is recommended.
Spectroscopic Characterization Workflow
This protocol ensures self-validating data collection, accounting for the specific sensitivities of each isomer.
Step 1: Solvent Preparation (The "Dry" Standard)
-
Rationale: 3-HQs are hygroscopic, and trace water kills the ESIPT band.
-
Protocol: Use spectroscopic grade Acetonitrile (MeCN) dried over 3Å molecular sieves. Verify water content is <50 ppm using Karl Fischer titration if available, or by checking the absence of O-H stretch in IR.
Step 2: Concentration Optimization
-
Target: Absorbance (OD) of 0.05 – 0.1 at
. -
Reasoning: Prevents Inner Filter Effects (IFE) and aggregation, which 4-HQs are prone to at concentrations >50
M.
Step 3: The "Acid/Base Check" (Self-Validation)
-
Protocol: Record three spectra for each sample:
-
Neutral (in pure solvent).
-
Acidified (add 1
L conc. HClO ). -
Basified (add 1
L TEA or NaOH).
-
-
Interpretation:
-
3-HQ: Acid typically protonates the carbonyl, killing ESIPT (blue shift). Base deprotonates the hydroxyl, forming the anion (green/red shift).
-
4-HQ: Watch for dramatic intensity changes indicating the shift between cationic, neutral, and anionic species.
-
Step 4: Quantum Yield Determination
-
Standard: Use Quinine Sulfate in 0.1 M H
SO ( ) as the reference. -
Equation:
Where is the refractive index of the solvent.[4]
Figure 2: Step-by-step characterization workflow to distinguish and validate quinolinone isomers.
Application Decision Matrix
| Application Requirement | Recommended Isomer | Scientific Rationale |
| Membrane Polarity Sensing | 3-HQ | The |
| Metal Ion Sensing (Zn | 4-HQ | The 4-hydroxyl/carbonyl motif (often with an 8-position auxiliary) forms stable chelates, triggering a "Turn-On" fluorescence response by freezing molecular rotation [4]. |
| Biological Labeling (Fixed) | 3-HQ | Large Stokes shift minimizes self-quenching and separates excitation light from emission, improving signal-to-noise ratio in microscopy. |
| pH Sensing | 4-HQ | High sensitivity of the keto-enol equilibrium to pH changes makes them effective, albeit intensity-dependent, pH probes [5]. |
References
-
Prosposito, P., & Pizzoferrato, R. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones. National Institutes of Health. Link
- Sengupta, P. K., & Kasha, M. (1979). Excited state proton transfer spectroscopy of 3-hydroxyflavone and 3-hydroxychromone. Chemical Physics Letters. (Foundational mechanism for 3-hydroxy heterocycles).
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecule Labeling. Accounts of Chemical Research. Link
-
Albrecht, M. (2022). 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. ACS Omega. Link
-
Motyka, K., et al. (2025).[5][6] Fluorescence properties of 2-aryl-3-hydroxyquinolin-4(1H)-one-carboxamides. Journal of Fluorescence. Link
(Note: While 3-hydroxy-4-quinolinones exist, this guide focused on the 2-quinolinone structural isomers to highlight the ESIPT vs. Non-ESIPT contrast most relevant to probe design.)
Sources
- 1. ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-7-methylquinolin-2(1H)-one
The following comprehensive guide details the safe handling, operational logistics, and disposal protocols for 3-Hydroxy-7-methylquinolin-2(1H)-one .
CRITICAL SAFETY DISTINCTION
ngcontent-ng-c1989010908="" class="ng-star-inserted">STOP AND VERIFY: Do NOT confuse this compound with 7-Hydroxymitragynine (7-OH) , a potent opioid alkaloid found in Kratom. [1][2][3][4][5][6][7] * Target Chemical: 3-Hydroxy-7-methylquinolin-2(1H)-one (Synthetic quinolone derivative/fluorophore intermediate). [1][2][4][6] * Hazard Profile: Primarily Irritant / Potential Photosensitizer. [1][2][4][6] * Action: Verify the CAS number and structure on your vial before proceeding.
PART 1: RAPID RISK ASSESSMENT
Chemical Identity & Properties
-
Chemical Class: Substituted 2-quinolinone (Carbostyril).[1][2][4][6]
-
Physical State: Typically a pale yellow to off-white powder.[1][2][4][6]
-
Solubility: Low in water; soluble in DMSO, Methanol, and hot Ethanol.[1][2][4]
-
Stability: Stable under normal conditions but likely Light Sensitive (characteristic of hydroxy-quinolinones).[1][2][4][6]
Hazard Classification (GHS / SAR Extrapolation) Since specific toxicological data is often limited for this specific isomer, we apply the Precautionary Principle based on the Structural Activity Relationship (SAR) of the 3-hydroxy-2-quinolinone core (CAS 26386-86-7).[1][2][4][6]
| Hazard Category | Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | WARNING | H315: Causes skin irritation.[1][2][4][6] |
| Eye Damage/Irritation | Category 2A | WARNING | H319: Causes serious eye irritation.[4][6] |
| STOT - Single Exposure | Category 3 | WARNING | H335: May cause respiratory irritation.[1][2][4][6] |
| Photosensitivity | Potential | CAUTION | May degrade or fluoresce under UV/Ambient light.[4][6] |
PART 2: THE DEFENSE SYSTEM (PPE)
Philosophy: Treat as a chemical of "Unknown Toxicity."[4][6] Your primary barrier is engineering controls; your secondary barrier is PPE.[1][4][6]
Respiratory Protection (The "Lung-Lock")[1][2][5][7]
-
Primary: Handle exclusively inside a certified Chemical Fume Hood .[1][4][6]
-
Secondary (Outside Hood): If weighing on an open bench cannot be avoided (not recommended), use a P95 or N95 particulate respirator .[1][2][4][6]
-
Rationale: Fine powders of quinolinones can be sternutators (induce sneezing) and irritate the upper respiratory tract [1].[1][2][4][6]
Dermal Protection (The "Skin-Seal")[1][2][5][7]
-
Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[1][2][4][6]
-
Glove Technique: Double-gloving is recommended during solubilization with DMSO, as DMSO permeates nitrile and carries solutes through the skin.[1][2][4]
-
Body: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.[1][2][4][6]
Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).[1][2][4][6]
-
Why? Safety glasses with side shields are insufficient for fine powders that can drift around gaps.[4][6]
PART 3: OPERATIONAL PROTOCOL
Workflow Visualization
The following diagram outlines the safe handling lifecycle, ensuring containment from storage to disposal.
Figure 1: Operational lifecycle emphasizing containment during the critical weighing and solubilization phases.
Step-by-Step Handling Procedure
Step 1: Preparation & Weighing
-
Static Control: Powders of this class are often static-prone.[1][2][4][6] Use an anti-static gun or wipe the spatula with an anti-static cloth before use.[4][6]
-
Containment: Place the analytical balance inside the fume hood if possible. If not, use a powder funnel to direct the solid directly into a tared vial to minimize dust generation.[1][2][4]
-
Light Protection: Wrap the receiving vial in aluminum foil if it is not amber glass.
Step 2: Solubilization (The "DMSO Danger Zone") [1][2][4][6]
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10-100 mM).[1][2][4][6]
-
Protocol:
-
Risk: DMSO enhances skin absorption.[1][4][6] If a drop falls on your glove, change the glove immediately .
Step 3: Experimental Use
-
Fluorescence Note: This compound is likely fluorescent.[1][4][6] Background fluorescence controls are mandatory if used in biological assays.[4][6]
-
Quenching: If used in chemical synthesis, quench reactions according to the other reagents involved (e.g., water/acid workup).[1][2][4]
PART 4: EMERGENCY & DISPOSAL
Spill Management
-
Solid Spill: Do not dry sweep.[1][4][6] Cover with wet paper towels (water or ethanol) to dampen, then wipe up to prevent dust aerosolization.[1][2][4]
-
Liquid Spill (DMSO solution): Absorb with vermiculite or sand.[1][2][4][6] Clean the surface with 70% ethanol and then soap/water.
Waste Disposal Streams
Segregate waste based on the state and solvent system:
| Waste Type | Composition | Disposal Stream |
| Solid Waste | Contaminated gloves, paper towels, weigh boats.[1][2][4] | Hazardous Solid Waste (Bagged & Tagged). |
| Liquid Waste A | Compound dissolved in DMSO/Methanol .[4][6] | Halogen-Free Organic Solvents . |
| Liquid Waste B | Aqueous buffers containing trace compound.[2][4][6] | Aqueous Hazardous Waste (Do not pour down drain).[1][2][4][6] |
References
-
PubChem. (n.d.).[1][2][4][6] 3-Hydroxyquinolin-2(1H)-one (Compound Summary).[1][2][4][6] National Library of Medicine.[4][6] Retrieved from [Link][1][2][4][6]
-
ECHA. (n.d.).[1][2][4][6] Registration Dossier - Quinolin-2(1H)-one derivatives.[1][2][4][6] European Chemicals Agency.[1][4][6][9] Retrieved from [Link][1][2][4][6]
Sources
- 1. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. America's Poison Centers - Health Advisory: Serious Illnesses Associated with 7-OH Use [poisoncenters.org]
- 4. GSRS [precision.fda.gov]
- 5. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 6. 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | C11H11NO2 | CID 4914642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KDHE Issues Warning on 7-Hydroxymitragynine (7-OH) Products • KDHE, KS [kdhe.ks.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. 3-Hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 818159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
